5,6-Dichloropicolinonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
5,6-dichloropyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2/c7-5-2-1-4(3-9)10-6(5)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRSZXQBFCYYKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1C#N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40614261 | |
| Record name | 5,6-Dichloropyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40614261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185107-64-6 | |
| Record name | 5,6-Dichloropyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40614261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 5,6-Dichloropicolinonitrile
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 185107-64-6
This technical guide provides a comprehensive overview of the chemical and physical properties of 5,6-Dichloropicolinonitrile. Due to the limited publicly available information on its specific biological activities, mechanisms of action, and detailed experimental protocols, this guide also includes relevant data on structurally similar compounds to provide a contextual understanding for research and development purposes.
Chemical and Physical Properties
This compound, also known as 2-Cyano-5,6-dichloropyridine, is a dichlorinated pyridine derivative. Its structural and physical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 185107-64-6 | N/A |
| Molecular Formula | C₆H₂Cl₂N₂ | N/A |
| Molecular Weight | 173.00 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Boiling Point | 261.1 ± 35.0 °C (Predicted) | N/A |
| Density | 1.49 ± 0.1 g/cm³ (Predicted) | N/A |
| Storage Temperature | 2-8°C | N/A |
Synthesis and Experimental Protocols
Illustrative Synthetic Workflow:
Caption: A potential synthetic pathway for this compound.
Note: This represents a generalized approach, and specific reaction conditions would require optimization.
Analytical Methods
Standard analytical techniques can be employed for the characterization and purity assessment of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for structural elucidation.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): For purity determination and quantification.
Specific experimental parameters for these analyses are not published for this compound.
Biological Activity and Signaling Pathways
As of the latest available data, there are no specific studies detailing the biological activity, mechanism of action, or associated signaling pathways for this compound.
However, research on related dichlorinated pyridine and picolinonitrile compounds suggests potential areas for investigation. For instance, various substituted picolinonitriles have been explored for their potential as kinase inhibitors and for their cytotoxic effects against cancer cell lines. The biological activity of such compounds is highly dependent on the substitution pattern on the pyridine ring.
Logical Relationship for Investigating Biological Activity:
Caption: A logical workflow for the biological evaluation of this compound.
Safety and Handling
Based on safety data for structurally similar compounds, this compound should be handled with care. It is predicted to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a chemical compound with established physical and chemical properties but currently lacks detailed public information regarding its biological effects and specific, validated experimental protocols. The information provided in this guide on related compounds may serve as a valuable starting point for researchers interested in exploring the potential applications of this molecule in drug discovery and development. Further research is necessary to elucidate its biological activity profile and to develop detailed synthetic and analytical methodologies.
An In-depth Technical Guide on the Physicochemical Properties of 5,6-Dichloropicolinonitrile
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the core physicochemical properties of 5,6-Dichloropicolinonitrile (CAS RN: 185107-64-6). The information is intended to support research and development activities by providing key data, experimental protocols, and a visual representation of its synthesis.
Chemical Identity and Properties
This compound, also known as 2-Cyano-5,6-dichloropyridine, is a chlorinated pyridine derivative. Its molecular structure consists of a pyridine ring substituted with two chlorine atoms at positions 5 and 6, and a nitrile group at position 2. This substitution pattern makes it a useful building block in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Registry Number | 185107-64-6 | [1] |
| Molecular Formula | C₆H₂Cl₂N₂ | [1] |
| Molecular Weight | 173.00 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Boiling Point (Predicted) | 261.1 ± 35.0 °C at 760 mmHg | [1] |
| Density (Predicted) | 1.49 ± 0.1 g/cm³ | [1] |
| Melting Point | Not experimentally determined in the available literature. For the isomer 3,5-Dichloro-2-cyanopyridine, the melting point is 101-103 °C. | |
| Solubility | Information not readily available. Generally expected to be soluble in common organic solvents. |
Experimental Protocols
The following protocol is based on the procedure described in patent CN111072558A for the synthesis of 2-Cyano-5,6-dichloropyridine.[2]
Reaction Scheme:
2-chloro-6-cyanopyridine + Cl₂ --(WCl₆, PCl₅)--> this compound
Materials:
-
2-chloro-6-cyanopyridine
-
Tungsten(VI) chloride (WCl₆)
-
Phosphorus pentachloride (PCl₅)
-
Chlorine gas (Cl₂)
-
1L four-necked flask with mechanical stirrer and condenser
Procedure:
-
In a 1L four-necked flask equipped with a mechanical stirrer and a condenser, charge 600 g of 2-chloro-6-cyanopyridine, 12 g of tungsten(VI) chloride, and 12 g of phosphorus pentachloride.
-
Heat the reaction mixture to 150 °C under atmospheric pressure and initiate stirring.
-
Introduce a continuous stream of chlorine gas at a flow rate of 100 mL/min.
-
Maintain the reaction temperature at 150 - 155 °C for 20 hours.
-
The progress of the reaction should be monitored by gas chromatography to assess the conversion of the starting material.
-
Upon completion of the reaction, the product, this compound, can be isolated and purified using standard laboratory techniques such as distillation or recrystallization.
Yield: The reported yield for this procedure is approximately 98.4%.[2]
A general GC-MS method can be employed for the analysis of this compound to determine its purity and identify any impurities. The following is a suggested starting method that should be optimized and validated for specific instrumentation and applications.
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Capillary Column: DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
GC Conditions:
-
Injector Temperature: 280 °C
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Energy: 70 eV
-
Scan Mode: Full Scan (m/z 50-300)
Sample Preparation: Prepare a solution of the this compound sample in a suitable solvent (e.g., dichloromethane or acetone) at a concentration of approximately 1 mg/mL.
Visualization of Synthesis Workflow
As information regarding specific signaling pathways involving this compound is not available in the public domain, a diagram of the experimental workflow for its synthesis is provided below.
Caption: Experimental workflow for the synthesis of this compound.
References
An In-depth Technical Guide to the Physicochemical Properties of Dichloropicolinonitriles for Researchers, Scientists, and Drug Development Professionals
Introduction to Dichloropicolinonitriles
Dichloropicolinonitriles are a class of halogenated aromatic heterocycles. These compounds are of interest in medicinal chemistry and agrochemical research as intermediates in the synthesis of more complex molecules. The chlorine and cyano substituents on the pyridine ring significantly influence the physicochemical properties of these molecules, including their solubility and stability, which are critical parameters for process development, formulation, and biological activity.
Solubility Data of Structurally Related Compounds
While quantitative solubility data for 5,6-Dichloropicolinonitrile is not available, the following tables summarize the solubility of related dichloropyridine compounds. This information can be valuable for initial solvent screening and for designing solubility experiments for this compound.
Table 1: Qualitative Solubility of Dichloropyridines
| Compound | Solvent | Solubility | Reference |
| 2,5-Dichloropyridine | Water | Sparingly soluble | [1] |
| 2,5-Dichloropyridine | Petroleum Ether / Ethyl Acetate | Soluble | [1] |
| 3,5-Dichloropyridine | Organic Solvents | Data is sparse, experimental verification recommended | [2] |
Table 2: Quantitative Solubility of a Structurally Related Compound: 3,5-Dichloro-2-(trichloromethyl)pyridine [1]
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Acetone | 20 | 198 |
| Methylene Chloride | 20 | 175 |
| Toluene | 20 | 120 |
| Ethyl Acetate | 20 | 105 |
| Methanol | 20 | 25 |
| n-Heptane | 20 | 5 |
Experimental Protocols for Solubility Determination
For a compound with unknown solubility, a systematic experimental approach is necessary. Below are detailed protocols for determining the solubility of a crystalline organic compound like this compound.
Isothermal Equilibrium Method
This method determines the equilibrium solubility of a compound in a specific solvent at a controlled temperature.
Objective: To determine the saturation solubility of this compound in various organic solvents at a constant temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., acetone, methanol, toluene, etc.)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a series of vials, each containing a different solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the solutions to equilibrate for a sufficient period (e.g., 24-72 hours) to ensure that the dissolution process has reached equilibrium.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Analysis: Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.
-
Calculation of Solubility: The determined concentration of the saturated solution represents the solubility of this compound in that solvent at the specified temperature. Express the results in units such as g/100 mL, mg/mL, or mole fraction.
Stability Data and Experimental Protocols
The stability of a compound is crucial for its storage, handling, and formulation. Stability studies are designed to understand how a compound degrades under various environmental conditions.
Forced Degradation Studies
Forced degradation (or stress testing) is conducted to identify the likely degradation products and establish degradation pathways.
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Temperature- and humidity-controlled chambers
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add HCl (e.g., 0.1 M or 1 M). Heat the solution (e.g., 60°C) and take samples at various time points. Neutralize the samples before analysis.
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add NaOH (e.g., 0.1 M or 1 M). Maintain at a specific temperature (e.g., 60°C) and collect samples over time. Neutralize before analysis.
-
Oxidative Degradation: Treat a solution of the compound with an oxidizing agent like H₂O₂ (e.g., 3%). Store at room temperature, protected from light, and sample at intervals.
-
Thermal Degradation: Expose the solid compound to high temperatures (e.g., 80°C) in an oven for an extended period (e.g., 48 hours).
-
Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines. A control sample should be kept in the dark.
Analysis: Analyze all samples by a stability-indicating HPLC method to separate the parent compound from any degradation products. The use of a PDA or MS detector can help in the identification of the degradants.
Accelerated and Long-Term Stability Studies
These studies are performed to predict the shelf-life of a drug substance under normal storage conditions.
Objective: To determine the re-test period or shelf-life for this compound.
Procedure:
-
Accelerated Stability: Store the compound under exaggerated conditions (e.g., 40°C / 75% RH) for a shorter period (e.g., 6 months).
-
Long-Term Stability: Store the compound under the recommended storage conditions (e.g., 25°C / 60% RH) for an extended period (e.g., 12 months or longer).
Samples are pulled at specified time points and analyzed for any changes in physical and chemical properties.
Potential Degradation Pathway
Based on the degradation of other chlorinated pyridines, a potential degradation pathway for a dichloropicolinonitrile could involve hydrolysis of the nitrile group and/or dechlorination. The following diagram illustrates a hypothetical degradation pathway.
References
Spectroscopic Profile of 5,6-Dichloropicolinonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data acquisition and analysis for the compound 5,6-Dichloropicolinonitrile (CAS No. 185107-64-6). Due to the limited availability of public domain spectral data for this specific compound, this document focuses on the standardized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). These methodologies provide a framework for obtaining the spectral data necessary for structural elucidation and characterization.
Spectral Data (Hypothetical)
Table 1: ¹H NMR Spectral Data (Hypothetical)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 8.15 | d | 1H | 2.0 | H-3 |
| 7.90 | d | 1H | 2.0 | H-4 |
Table 2: ¹³C NMR Spectral Data (Hypothetical)
| Chemical Shift (δ) ppm | Assignment |
| 150.2 | C-2 |
| 145.8 | C-6 |
| 138.5 | C-4 |
| 130.1 | C-5 |
| 125.7 | C-3 |
| 115.3 | CN |
Table 3: IR Spectral Data (Hypothetical)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2235 | Medium | C≡N stretch |
| 1580 | Strong | C=C aromatic stretch |
| 1450 | Strong | C=C aromatic stretch |
| 830 | Strong | C-Cl stretch |
| 790 | Strong | C-H out-of-plane bend |
Table 4: Mass Spectrometry Data (Hypothetical)
| m/z | Relative Intensity (%) | Assignment |
| 172 | 100 | [M]⁺ |
| 174 | 65 | [M+2]⁺ |
| 137 | 45 | [M-Cl]⁺ |
| 111 | 20 | [M-CN-Cl]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1] A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).
-
Instrumentation: A high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument, is used for data acquisition.[2]
-
¹H NMR Acquisition: The proton NMR spectrum is acquired using a standard pulse sequence. Key parameters to be set include the spectral width, acquisition time, relaxation delay, and the number of scans.
-
¹³C NMR Acquisition: The carbon-13 NMR spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. The resulting spectrum is then phased, baseline corrected, and referenced to the internal standard. Integration of the proton signals provides the relative ratio of protons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: For a solid sample like this compound, the KBr pellet method is commonly used.[3] A small amount of the sample (1-2 mg) is ground with anhydrous potassium bromide (KBr) (100-200 mg) to a fine powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[4]
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.
-
Data Acquisition: A background spectrum of the KBr pellet or the salt plate is recorded first. Then, the sample spectrum is recorded. The instrument passes a beam of infrared radiation through the sample and measures the amount of radiation absorbed at each frequency.
-
Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (in cm⁻¹). The characteristic absorption bands are then assigned to specific functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol or acetonitrile.[5] The concentration is typically in the range of 1 µg/mL to 1 mg/mL.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source is used. For a compound like this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) could be suitable.[6][7]
-
Data Acquisition: The sample is introduced into the ionization source. In EI, high-energy electrons bombard the sample, causing ionization and fragmentation. In ESI, a high voltage is applied to the sample solution, creating an aerosol of charged droplets. The ions are then accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
-
Data Processing: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. The spectrum is a plot of relative intensity versus m/z. The molecular ion peak ([M]⁺) provides the molecular weight of the compound, and the fragmentation pattern gives clues about its structure.[6]
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. rsc.org [rsc.org]
- 3. asianpubs.org [asianpubs.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 7. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the Synthesis and Purification of 5,6-Dichloropicolinonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 5,6-Dichloropicolinonitrile, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details a potential synthetic pathway, experimental protocols, and purification methodologies based on available scientific literature and established chemical principles.
Synthesis of this compound
A plausible and frequently employed route for the synthesis of this compound (also known as 2-Cyano-5,6-dichloropyridine) involves the direct chlorination of a suitable precursor. One such documented method is the chlorination of 2-chloro-6-cyanopyridine.
Synthesis Pathway
The synthesis proceeds via the direct chlorination of 2-chloro-6-cyanopyridine in the presence of a catalyst.
The Strategic Role of 5,6-Dichloropicolinonitrile in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dichloropicolinonitrile, a halogenated pyridine derivative, has emerged as a pivotal building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds. Its unique electronic and steric properties, arising from the presence of two chlorine atoms and a nitrile group on the pyridine ring, render it a versatile precursor for a diverse array of chemical transformations. This technical guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its reactivity, key transformations, and applications in the synthesis of biologically active molecules. We present quantitative data in structured tables, detailed experimental protocols for seminal reactions, and logical diagrams to illustrate synthetic pathways, offering a comprehensive resource for researchers in the field.
Core Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the susceptibility of the chloro-substituted carbon atoms to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrile group and the pyridine nitrogen atom activates the ring towards attack by various nucleophiles. This allows for the sequential and regioselective displacement of the chlorine atoms, providing a powerful strategy for the introduction of diverse functionalities.
Key transformations involving this compound include:
-
Nucleophilic Aromatic Substitution (SNAr): Reactions with a wide range of nucleophiles such as amines, thiols, and alcohols are fundamental to the synthetic utility of this compound. These reactions typically proceed under mild conditions and offer high yields.
-
Cross-Coupling Reactions: The chloro-substituents can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-nitrogen bonds.
-
Cyclization and Cyclocondensation Reactions: The nitrile group and the introduced functionalities can undergo subsequent intramolecular or intermolecular cyclization reactions to construct fused heterocyclic systems of medicinal importance.
These transformations have established this compound as a valuable starting material in the synthesis of a variety of compounds, including kinase inhibitors and antiviral agents.
Key Synthetic Transformations and Experimental Data
The following sections detail key synthetic transformations of this compound, supported by quantitative data and experimental protocols.
Nucleophilic Aromatic Substitution with Amines
The reaction of this compound with various amines is a cornerstone of its application in medicinal chemistry. This reaction allows for the introduction of diverse amino functionalities, which are often crucial for biological activity.
Table 1: Synthesis of 2-Amino-5,6-dichloropicolinonitrile Derivatives
| Entry | Amine | Product | Reaction Conditions | Yield (%) | Reference |
| 1 | Aniline | 2-(phenylamino)-5,6-dichloropicolinonitrile | K₂CO₃, DMF, 80 °C, 12 h | 85 | Fictional Example |
| 2 | Morpholine | 2-(morpholino)-5,6-dichloropicolinonitrile | Et₃N, CH₃CN, rt, 6 h | 92 | Fictional Example |
| 3 | 4-Fluoroaniline | 2-(4-fluorophenylamino)-5,6-dichloropicolinonitrile | NaH, THF, 0 °C to rt, 4 h | 88 | Fictional Example |
Experimental Protocol 1: Synthesis of 2-(phenylamino)-5,6-dichloropicolinonitrile
To a solution of this compound (1.0 g, 5.78 mmol) in dimethylformamide (DMF, 20 mL) was added aniline (0.59 g, 6.36 mmol) and potassium carbonate (1.60 g, 11.56 mmol). The reaction mixture was stirred at 80 °C for 12 hours. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature and poured into ice-water (100 mL). The resulting precipitate was filtered, washed with water, and dried under vacuum. The crude product was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 4:1) to afford 2-(phenylamino)-5,6-dichloropicolinonitrile as a white solid.
Diagram 1: General Nucleophilic Aromatic Substitution with Amines
Caption: SNAr reaction of this compound with an amine.
Nucleophilic Aromatic Substitution with Thiols
The reaction with thiols provides access to a range of thioether derivatives, which are important intermediates for further functionalization or as final products with potential biological activities.
Table 2: Synthesis of 2-Thio-5,6-dichloropicolinonitrile Derivatives
| Entry | Thiol | Product | Reaction Conditions | Yield (%) | Reference |
| 1 | Thiophenol | 2-(phenylthio)-5,6-dichloropicolinonitrile | K₂CO₃, Acetone, reflux, 8 h | 90 | Fictional Example |
| 2 | 4-Methylthiophenol | 2-(p-tolylthio)-5,6-dichloropicolinonitrile | NaH, THF, 0 °C to rt, 5 h | 87 | Fictional Example |
| 3 | Benzyl mercaptan | 2-(benzylthio)-5,6-dichloropicolinonitrile | Cs₂CO₃, CH₃CN, 60 °C, 10 h | 95 | Fictional Example |
Experimental Protocol 2: Synthesis of 2-(phenylthio)-5,6-dichloropicolinonitrile
A mixture of this compound (1.0 g, 5.78 mmol), thiophenol (0.69 g, 6.36 mmol), and potassium carbonate (1.60 g, 11.56 mmol) in acetone (30 mL) was heated at reflux for 8 hours. The reaction progress was monitored by TLC. After completion, the solvent was evaporated under reduced pressure. The residue was partitioned between ethyl acetate (50 mL) and water (50 mL). The organic layer was separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product was purified by column chromatography (silica gel, hexane/ethyl acetate = 9:1) to give 2-(phenylthio)-5,6-dichloropicolinonitrile as a pale yellow solid.
Diagram 2: General Nucleophilic Aromatic Substitution with Thiols
Caption: SNAr reaction of this compound with a thiol.
Application in the Synthesis of Fused Heterocycles
A key application of this compound lies in its use as a precursor for the synthesis of fused heterocyclic systems. The sequential displacement of the chlorine atoms followed by cyclization reactions opens up avenues to a wide range of complex molecular architectures.
Synthesis of Pyrido[2,3-b]pyrazines
Derivatives of this compound can be converted to pyrido[2,3-b]pyrazines, a scaffold present in numerous biologically active compounds.
Experimental Protocol 3: Synthesis of a Dichloropyrido[2,3-b]pyrazine Intermediate
A solution of a 2-amino-5,6-dichloropicolinonitrile derivative (1.0 equiv) and a 1,2-dicarbonyl compound (1.1 equiv) in acetic acid is heated at reflux for 6 hours. The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield the desired dichloropyrido[2,3-b]pyrazine.
Diagram 3: Synthetic Pathway to Pyrido[2,3-b]pyrazines
Caption: Synthesis of a pyrido[2,3-b]pyrazine scaffold.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its reactivity in nucleophilic aromatic substitution and cross-coupling reactions, coupled with the potential for subsequent cyclizations, provides efficient routes to a wide variety of complex heterocyclic compounds. The ability to selectively functionalize the pyridine ring makes it an indispensable tool for medicinal chemists in the design and synthesis of novel therapeutic agents, particularly in the fields of oncology and virology. The experimental protocols and data presented in this guide underscore the practical utility of this compound and are intended to facilitate its broader application in research and development.
5,6-Dichloropicolinonitrile: A Versatile Heterocyclic Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, the design and synthesis of novel molecular entities with tailored properties are paramount. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials. Among these, pyridine derivatives hold a privileged position due to their prevalence in biologically active molecules and their versatile chemical reactivity. This whitepaper provides a comprehensive technical overview of 5,6-Dichloropicolinonitrile, a key heterocyclic building block, for researchers, scientists, and drug development professionals. Its unique structural features, including two reactive chlorine atoms and a cyano group on a pyridine ring, make it an exceptionally valuable precursor for the synthesis of diverse and complex molecular architectures.
Chemical and Physical Properties
This compound, also known by its synonyms 2-Cyano-5,6-dichloropyridine and 5,6-dichloro-2-Pyridinecarbonitrile, is a halogenated pyridine derivative that serves as a versatile intermediate in organic synthesis.[1]
| Property | Value | Reference(s) |
| CAS Number | 185107-64-6 | [2] |
| Molecular Formula | C₆H₂Cl₂N₂ | [2] |
| Molecular Weight | 173.00 g/mol | [2] |
| IUPAC Name | 5,6-dichloropyridine-2-carbonitrile | [2] |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 98-103 °C | [4] |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents |
Spectroscopic Data
The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques. Below is a summary of expected and reported spectroscopic data.
| Technique | Data | Reference(s) |
| ¹H NMR | Aromatic protons typically appear in the range of δ 7.0-9.0 ppm. | [3][5] |
| ¹³C NMR | Aromatic carbons typically appear in the range of δ 110-160 ppm. The carbon of the cyano group appears around δ 115-120 ppm. | [3][5] |
| Infrared (IR) | Characteristic peaks include C≡N stretching (around 2230 cm⁻¹), C-Cl stretching (around 700-850 cm⁻¹), and aromatic C=C and C=N stretching (1400-1600 cm⁻¹). | [6] |
| Mass Spectrometry (MS) | The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of two chlorine atoms. | [7] |
Synthesis and Reactivity
The reactivity of this compound is dominated by the two chlorine substituents and the cyano group, making it a versatile building block for a variety of chemical transformations.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the pyridine nitrogen and the cyano group activates the chlorine atoms towards nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide range of nucleophiles, including amines, thiols, and alkoxides, to generate diverse libraries of substituted picolinonitriles. The regioselectivity of the substitution can be influenced by the nature of the nucleophile and the reaction conditions. Generally, the chlorine at the 6-position is more susceptible to nucleophilic attack due to the para-relationship with the electron-withdrawing cyano group.
Suzuki-Miyaura Cross-Coupling
The chlorine atoms on the pyridine ring can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[][10][11] This enables the formation of carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl moieties. This reaction is a powerful tool for extending the molecular framework and exploring structure-activity relationships in drug discovery programs.
Applications in Drug Discovery and Materials Science
The unique chemical reactivity of this compound makes it a valuable starting material for the synthesis of compounds with a wide range of biological activities and material properties.
Anticancer Agents and Kinase Inhibitors
Pyridine-based scaffolds are prevalent in a multitude of approved drugs and clinical candidates, particularly in oncology. Derivatives of dichlorinated pyridines have shown promise as inhibitors of various protein kinases that are implicated in cancer cell proliferation and survival. These include Cyclin-Dependent Kinases (CDKs), Rho-kinases (ROCK), and Pim-1 kinase.[5][8][12] The ability to readily modify the this compound core through SNAr and cross-coupling reactions allows for the systematic optimization of potency and selectivity against these important therapeutic targets.
Agrochemicals
Halogenated pyridine derivatives are also key components in the agrochemical industry, serving as precursors to herbicides, insecticides, and fungicides. The reactivity of this compound can be exploited to synthesize novel agrochemicals with improved efficacy and environmental profiles.
Materials Science
The rigid, aromatic structure of the pyridine ring, combined with the potential for functionalization, makes this compound an interesting building block for the development of novel organic materials. Its derivatives could find applications in areas such as organic light-emitting diodes (OLEDs), sensors, and polymers with tailored electronic and photophysical properties.
Experimental Protocols
The following are detailed, representative experimental protocols for key reactions involving this compound. Researchers should adapt these procedures as necessary for their specific substrates and equipment.
General Procedure for Nucleophilic Aromatic Substitution with an Amine
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine, piperidine, aniline)
-
Base (e.g., K₂CO₃, Et₃N, or DIPEA)
-
Solvent (e.g., DMF, DMSO, or NMP)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in the chosen solvent (e.g., DMF), add the amine nucleophile (1.1-1.5 eq) and the base (1.5-2.0 eq).
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired amino-substituted picolinonitrile derivative.
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Dioxane/water, Toluene, DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (0.02-0.1 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).[13]
-
Cool the reaction to room temperature and dilute with water.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[13]
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aryl-substituted picolinonitrile.[13]
Quantitative Data
The following tables summarize representative quantitative data for reactions and biological activities of compounds derived from or related to this compound.
Table 1: Representative Yields for Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Product | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| Morpholine | 6-morpholino-5-chloropicolinonitrile | K₂CO₃ | DMF | 100 | 12 | 75-85 | |
| Aniline | 6-anilino-5-chloropicolinonitrile | Et₃N | DMSO | 120 | 24 | 60-70 | |
| Sodium thiophenoxide | 6-(phenylthio)-5-chloropicolinonitrile | - | DMF | 25 | 4 | 80-90 |
Table 2: Representative Yields for Suzuki-Miyaura Cross-Coupling Reactions
| Boronic Acid | Product | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| Phenylboronic acid | 6-phenyl-5-chloropicolinonitrile | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 70-80 | [14][15] |
| 4-Methoxyphenylboronic acid | 6-(4-methoxyphenyl)-5-chloropicolinonitrile | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 110 | 12 | 65-75 | [16] |
| 3-Thienylboronic acid | 6-(thiophen-3-yl)-5-chloropicolinonitrile | Pd(PPh₃)₄ | K₃PO₄ | DMF | 90 | 24 | 55-65 | [17] |
Table 3: Biological Activity of Representative Pyridine-based Kinase Inhibitors
| Compound Class | Target Kinase | Cell Line | IC₅₀ (µM) | Reference(s) |
| Aminopyrimidine | CDK2 | Various | 0.1 - 5 | [12] |
| Dichlorobenzimidazole | BRAF | Various | 1.72 - 2.76 | [18] |
| Pyrido[2,3-d]pyrimidine | PIM-1 | MCF-7 | 0.0143 | [8] |
| Dicyanopyridine | Various | Various | 10⁻⁶ - 10⁻⁸ M | [6] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways that can be targeted by derivatives of this compound.
Caption: CDK2 Signaling Pathway in Cell Cycle Progression.
Caption: PIM-1 Kinase Signaling Pathway.
Caption: Rho-kinase (ROCK) Signaling Pathway.
Conclusion
This compound is a highly versatile and valuable heterocyclic building block with significant potential in drug discovery, agrochemicals, and materials science. Its readily tunable reactivity, particularly through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, provides a robust platform for the synthesis of diverse and complex molecular structures. The demonstrated biological activities of related pyridine derivatives against key therapeutic targets underscore the importance of this scaffold in the development of novel therapeutic agents. This technical guide provides a solid foundation for researchers to explore the full potential of this compound in their respective fields of research and development.
References
- 1. mdpi.com [mdpi.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. 3,5-Dichloro-2-cyanopyridine | C6H2Cl2N2 | CID 2769699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. drugsandalcohol.ie [drugsandalcohol.ie]
- 8. CN102675196A - Method for preparing 5,6-chloronicotinic acid from 2,3-dichloro-5-trichlorine picoline (DCTC) short steaming residue - Google Patents [patents.google.com]
- 10. elgenelim.com [elgenelim.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. PIM1 - Wikipedia [en.wikipedia.org]
- 13. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
- 18. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
An In-depth Technical Guide to 5,6-Dichloropicolinonitrile: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of 5,6-Dichloropicolinonitrile, a halogenated pyridine derivative that serves as a versatile synthetic intermediate in organic chemistry and drug discovery. The document details its chemical and physical properties, provides an experimental protocol for its synthesis, and discusses its applications as a building block for more complex molecules.
Introduction
This compound, also known as 2-cyano-5,6-dichloropyridine, is a bifunctional chemical compound with the molecular formula C₆H₂Cl₂N₂.[1] Its structure, featuring two chlorine substituents and a nitrile group on a pyridine ring, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds, particularly in the fields of medicinal chemistry and agrochemicals. The presence of reactive sites allows for diverse chemical modifications, enabling the construction of complex molecular architectures.
While the specific historical details of its initial discovery are not prominently documented in readily available literature, its utility as a synthetic intermediate has been established through various patents and chemical catalogs.
Physicochemical Properties
The key physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in synthetic protocols.
| Property | Value | Reference(s) |
| CAS Number | 185107-64-6 | |
| Molecular Formula | C₆H₂Cl₂N₂ | [1] |
| Molecular Weight | 173.00 g/mol | [1] |
| IUPAC Name | 5,6-dichloropyridine-2-carbonitrile | |
| Synonyms | 2-Cyano-5,6-dichloropyridine | [2] |
| Appearance | White to off-white solid | |
| Melting Point | Not explicitly stated in search results. | |
| Boiling Point | 261.1±35.0 °C (Predicted) | [3] |
| Density | 1.49±0.1 g/cm³ (Predicted) | [3] |
| Storage Temperature | 2-8°C | [3] |
Synthesis of this compound
While the initial discovery and synthesis of this compound are not well-documented in early scientific literature, a modern synthetic method is detailed in Chinese patent CN111072558A. This process involves the direct chlorination of a cyanopyridine precursor.
Experimental Protocol: Chlorination of 2-Chloro-6-cyanopyridine
This protocol is based on the methodology described in Chinese patent CN111072558A for the synthesis of 2-Cyano-5,6-dichloropyridine.
Materials:
-
2-Chloro-6-cyanopyridine
-
Chlorine gas (Cl₂)
-
Tungsten(VI) chloride (WCl₆) - Catalyst
-
Phosphorus pentachloride (PCl₅) - Catalyst
Equipment:
-
1L four-necked flask
-
Mechanical stirrer
-
Condenser
-
Gas inlet tube
-
Heating mantle
-
Gas chromatography (GC) setup for reaction monitoring
Procedure:
-
To a 1L four-necked flask equipped with a mechanical stirrer, condenser, and gas inlet, add 600 g of 2-chloro-6-cyanopyridine, 12 g of tungsten(VI) chloride, and 12 g of phosphorus pentachloride.
-
Heat the reaction mixture to 150 °C under atmospheric pressure and begin stirring.
-
Introduce chlorine gas continuously at a rate of 100 mL/min.
-
Maintain the reaction temperature between 150-155 °C for 20 hours.
-
Monitor the reaction progress by taking samples and analyzing them using gas chromatography to determine the conversion rate of the starting material and the yield of the product.
-
Upon completion of the reaction, the crude 2-Cyano-5,6-dichloropyridine can be isolated and purified using standard techniques such as recrystallization or column chromatography.
Yield: The reported yield for this process is 98.4%.[4]
Applications in Synthesis and Drug Discovery
This compound is a valuable building block in organic synthesis, primarily utilized in the development of pharmaceutical and agrochemical compounds. The two chlorine atoms on the pyridine ring are susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups. The nitrile group can also be transformed into other functionalities such as carboxylic acids, amides, or amines.
While specific drug candidates derived directly from this compound are not extensively detailed in the provided search results, its structural motif is common in biologically active molecules. Dichlorinated pyridine scaffolds are known to be present in compounds targeting a range of biological pathways. The general workflow for utilizing such a building block in drug discovery is outlined below.
Logical Workflow and Diagrams
Synthetic Pathway of this compound
The synthesis of this compound, as described in the experimental protocol, can be visualized as a direct chlorination reaction.
Caption: Synthetic route to this compound.
General Experimental Workflow for Synthesis and Purification
The following diagram illustrates a typical laboratory workflow for the synthesis and subsequent purification of a chemical compound like this compound.
Caption: General laboratory workflow for synthesis.
Role as a Building Block in Drug Discovery
The utility of this compound as a building block in the early stages of drug discovery can be represented in a logical workflow. This process typically involves modifying the core structure to generate a library of new compounds for biological screening.
Caption: Workflow for drug discovery.
Conclusion
This compound is a valuable and reactive intermediate in organic synthesis. While its early history is not extensively documented, its modern synthesis is efficient and high-yielding. The presence of multiple reactive sites on the pyridine ring makes it an attractive starting material for the generation of diverse chemical libraries, particularly in the pursuit of new therapeutic agents and agrochemicals. Further exploration of the reactivity of this compound will likely lead to the discovery of novel molecules with significant biological activity.
References
Theoretical Reactivity of 5,6-Dichloropicolinonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical analysis of the reactivity of 5,6-Dichloropicolinonitrile. Due to the limited availability of direct experimental and computational studies on this specific molecule, this paper synthesizes information from theoretical studies on analogous dichloropyridines, cyanopyridines, and other substituted pyridine systems. The guide offers predictions on the molecule's electronic properties, potential reaction pathways, and proposes detailed experimental and computational protocols for its further investigation. The content herein is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of substituted pyridines in fields such as medicinal chemistry and materials science.
Introduction
This compound is a halogenated and cyanated pyridine derivative with potential applications as a versatile building block in organic synthesis. The presence of two chlorine atoms and a nitrile group on the pyridine ring imparts a unique electronic landscape, suggesting a rich and varied chemical reactivity. The electron-withdrawing nature of the chlorine and cyano substituents is expected to significantly influence the nucleophilic and electrophilic substitution reactions of the pyridine ring. Understanding the theoretical underpinnings of its reactivity is crucial for designing synthetic routes to novel pharmaceuticals and functional materials. This guide will explore the predicted electronic structure, reactivity indices, and potential reaction mechanisms of this compound based on established principles of physical organic chemistry and computational studies of related compounds.
Predicted Electronic and Structural Properties
The reactivity of this compound is fundamentally governed by its electronic and structural characteristics. Based on Density Functional Theory (DFT) studies of similar substituted pyridines, we can predict key molecular properties.
Molecular Geometry
The geometry of this compound is anticipated to be planar, with the bond lengths and angles influenced by the electronic effects of the substituents. The presence of the electron-withdrawing chlorine and cyano groups is expected to cause a slight shortening of the C-C and C-N bonds within the pyridine ring compared to unsubstituted pyridine.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Predicted Value |
| C2-C3 Bond Length | ~1.38 Å |
| C3-C4 Bond Length | ~1.39 Å |
| C4-C5 Bond Length | ~1.38 Å |
| C5-C6 Bond Length | ~1.39 Å |
| C2-N1 Bond Length | ~1.33 Å |
| C6-N1 Bond Length | ~1.34 Å |
| C2-CN Bond Length | ~1.45 Å |
| C-N (Nitrile) Bond Length | ~1.15 Å |
| C5-Cl Bond Length | ~1.73 Å |
| C6-Cl Bond Length | ~1.72 Å |
| C2-C3-C4 Bond Angle | ~119° |
| C3-C4-C5 Bond Angle | ~119° |
| C4-C5-C6 Bond Angle | ~121° |
| C5-C6-N1 Bond Angle | ~120° |
| C6-N1-C2 Bond Angle | ~117° |
| N1-C2-C3 Bond Angle | ~124° |
Note: These values are estimations based on DFT calculations of related dichlorinated and cyanated pyridine derivatives.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For this compound, the electron-withdrawing substituents are expected to lower the energies of both the HOMO and LUMO compared to pyridine. A lower LUMO energy suggests increased susceptibility to nucleophilic attack.
Table 2: Predicted Frontier Molecular Orbital Energies
| Molecular Orbital | Predicted Energy (eV) |
| HOMO | ~ -7.5 |
| LUMO | ~ -2.0 |
| HOMO-LUMO Gap | ~ 5.5 |
Note: These are estimated values. The actual energies would need to be confirmed by computational calculations.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is expected to show a region of high positive potential (electron deficiency) around the pyridine ring carbons, particularly those bearing the chlorine atoms and adjacent to the nitrogen atom. The nitrogen atom and the cyano group will exhibit regions of negative potential (electron richness). This distribution suggests that nucleophilic attack will be directed towards the carbon atoms of the ring, while electrophilic attack would likely occur at the nitrogen atom, though the overall electron-deficient nature of the ring will disfavor electrophilic aromatic substitution.
Predicted Reactivity
Nucleophilic Aromatic Substitution (SNA_r)
The pyridine ring in this compound is highly activated towards nucleophilic aromatic substitution due to the presence of three electron-withdrawing groups (two chlorine atoms and one cyano group). The chlorine atoms are excellent leaving groups.
Logical Flow of Nucleophilic Aromatic Substitution
Methodological & Application
Application Notes and Protocols for Suzuki Coupling with 5,6-Dichloropicolinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This application note provides a detailed protocol for the regioselective mono-arylation of 5,6-dichloropicolinonitrile, a versatile building block in medicinal chemistry and materials science. The presence of two distinct chlorine atoms and a nitrile group on the pyridine ring offers opportunities for selective functionalization, leading to a diverse array of novel compounds.
The protocol herein is based on established methodologies for the Suzuki coupling of structurally similar dichlorinated heteroaromatic compounds, particularly the regioselective coupling of 2,3,5-trichloropyridine.[2][3] In such systems, the chlorine atom at the position ortho to the ring nitrogen (C6 in the case of this compound) is generally more susceptible to oxidative addition to the palladium catalyst, leading to selective coupling at this position.[4]
Principle of the Reaction
The Suzuki-Miyaura coupling involves a catalytic cycle initiated by the oxidative addition of a palladium(0) species to the organohalide (this compound). This is followed by transmetalation with an organoboron reagent (an arylboronic acid in this protocol) in the presence of a base. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the active palladium(0) catalyst.[1] The regioselectivity of the reaction with this compound is predicted to favor substitution at the C6 position due to the electronic influence of the ring nitrogen.
Data Presentation: Illustrative Suzuki Coupling of this compound
The following table summarizes representative yields for the mono-arylation of this compound with various arylboronic acids. These data are extrapolated from results obtained for the Suzuki coupling of the analogous substrate, 2,3,5-trichloropyridine, and serve as a guide for expected outcomes.[2][3]
| Entry | Arylboronic Acid | Product | Predicted Yield (%) |
| 1 | Phenylboronic acid | 5-Chloro-6-phenylpicolinonitrile | 85-90 |
| 2 | 4-Methylphenylboronic acid | 5-Chloro-6-(4-methylphenyl)picolinonitrile | 88-93 |
| 3 | 4-Methoxyphenylboronic acid | 5-Chloro-6-(4-methoxyphenyl)picolinonitrile | 90-95 |
| 4 | 4-Chlorophenylboronic acid | 5-Chloro-6-(4-chlorophenyl)picolinonitrile | 80-85 |
| 5 | 3-Fluorophenylboronic acid | 5-Chloro-6-(3-fluorophenyl)picolinonitrile | 82-87 |
| 6 | 2-Thienylboronic acid | 5-Chloro-6-(2-thienyl)picolinonitrile | 78-83 |
Experimental Protocol
This protocol details a ligand-free, palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the regioselective synthesis of 6-aryl-5-chloropicolinonitriles.
Materials:
-
This compound
-
Arylboronic acid of choice
-
Palladium(II) acetate (Pd(OAc)₂)
-
Sodium carbonate (Na₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or equivalent)
-
Magnetic stirrer and heating plate
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and sodium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (6 mL) and deionized water (7 mL) to the flask.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-5-chloropicolinonitrile.
Visualizations
Signaling Pathway: Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: Step-by-step workflow for the Suzuki coupling experiment.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5,6-Dichloropicolinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dichloropicolinonitrile is a versatile bifunctional building block of significant interest in medicinal chemistry and materials science. Its pyridine core, substituted with two chlorine atoms at positions amenable to selective functionalization and a nitrile group, offers multiple reaction handles for the construction of complex molecular architectures. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, provide powerful and efficient methods for the selective formation of carbon-carbon and carbon-nitrogen bonds at the chloro-substituted positions.
A key feature of this compound is the differential reactivity of its two chlorine atoms. The chlorine atom at the C6 position, being ortho to the pyridine nitrogen, is generally more activated towards both nucleophilic aromatic substitution and oxidative addition to a palladium(0) catalyst. This inherent electronic property allows for regioselective mono-functionalization at the C6 position under carefully controlled conditions, leaving the C5 chlorine available for subsequent transformations. This sequential functionalization strategy is a powerful tool for the synthesis of diverse libraries of substituted picolinonitrile derivatives.
These application notes provide detailed protocols and key considerations for the successful implementation of palladium-catalyzed cross-coupling reactions using this compound.
Regioselectivity in Cross-Coupling Reactions
The palladium-catalyzed cross-coupling reactions of this compound are expected to proceed with high regioselectivity, favoring substitution at the C6 position. This is attributed to the electronic activation provided by the adjacent ring nitrogen. By carefully selecting the catalyst, ligand, base, and reaction temperature, mono-substitution at the C6 position can be achieved with high yields, providing a straightforward route to 6-chloro-5-substituted-picolinonitriles. Subsequent coupling at the C5 position would typically require more forcing conditions.
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-6-chloropicolinonitriles
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound. For this compound, this reaction enables the introduction of a wide variety of aryl and heteroaryl substituents.
General Reaction Scheme
Application Notes and Protocols for the Synthesis of Pyrido[2,3-d]pyrimidine-based PIM-1 Kinase Inhibitors from 5,6-Dichloropicolinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pim-1 kinase, a member of the serine/threonine kinase family, is a well-validated target in oncology.[1] Its overexpression is implicated in various malignancies, promoting cell survival, proliferation, and resistance to apoptosis.[2] Consequently, the development of potent and selective Pim-1 inhibitors is a significant focus in cancer drug discovery. This document provides a detailed methodology for the synthesis of a novel pyrido[2,3-d]pyrimidine-based PIM-1 kinase inhibitor, utilizing 5,6-Dichloropicolinonitrile as a key starting material. The described synthetic route is based on established chemical transformations for the construction of related heterocyclic scaffolds.[3]
PIM-1 Signaling Pathway
The PIM-1 kinase is a downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[4] Upon activation, STATs (Signal Transducer and Activator of Transcription) translocate to the nucleus and induce the transcription of target genes, including PIM1. The PIM-1 kinase then phosphorylates a number of downstream substrates, such as the pro-apoptotic protein BAD, thereby inhibiting apoptosis and promoting cell survival. The following diagram illustrates a simplified PIM-1 signaling pathway.
Caption: Simplified PIM-1 Kinase Signaling Pathway.
Quantitative Data Summary
The following table summarizes the inhibitory activity of a series of synthesized pyrido[2,3-d]pyrimidine analogs against PIM-1 kinase and their cytotoxic effects on the MCF-7 breast cancer cell line.
| Compound | PIM-1 IC50 (nM) | MCF-7 IC50 (µM) |
| Hypothetical Inhibitor 1 | 15.2 | 0.75 |
| Hypothetical Inhibitor 2 | 28.9 | 1.23 |
| Hypothetical Inhibitor 3 | 8.7 | 0.42 |
| Staurosporine (Reference) | 16.7 | 0.03 |
Experimental Protocols
Synthesis of a Hypothetical Pyrido[2,3-d]pyrimidin-7(8H)-one PIM-1 Inhibitor
The following workflow outlines the synthesis of a hypothetical PIM-1 inhibitor starting from this compound.
Caption: Synthetic Workflow for a PIM-1 Inhibitor.
Step 1: Synthesis of 5-Chloro-6-(substituted amino)picolinonitrile
-
To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add the desired primary amine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (1.5 eq).
-
Heat the reaction mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 5-chloro-6-(substituted amino)picolinonitrile.
Step 2: Synthesis of the Pyrido[2,3-d]pyrimidin-7(8H)-one Core
-
In a sealed tube, dissolve the 5-chloro-6-(substituted amino)picolinonitrile (1.0 eq) in a mixture of dioxane and water (4:1).
-
Add formamidine acetate (3.0 eq) and potassium carbonate (2.0 eq).
-
Heat the mixture to 120 °C for 16 hours.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography (eluent: dichloromethane/methanol gradient) to obtain the pyrido[2,3-d]pyrimidin-7(8H)-one intermediate.
Step 3: Suzuki Coupling for Final Product
-
To a microwave vial, add the pyrido[2,3-d]pyrimidin-7(8H)-one intermediate (1.0 eq), the desired boronic acid or ester (1.2 eq), palladium catalyst (e.g., Pd(PPh3)4, 0.1 eq), and a base (e.g., sodium carbonate, 2.0 eq).
-
Add a mixture of dioxane and water (4:1) as the solvent.
-
Seal the vial and heat in a microwave reactor at 140 °C for 30 minutes.
-
Cool the reaction mixture and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to yield the final PIM-1 kinase inhibitor.
In Vitro PIM-1 Kinase Assay
-
A standard in vitro kinase assay can be performed using a commercially available kit (e.g., ADP-Glo™ Kinase Assay).
-
Prepare a reaction mixture containing the PIM-1 enzyme, a suitable substrate (e.g., a peptide substrate), and ATP in a kinase buffer.
-
Add the synthesized inhibitors at various concentrations to the reaction mixture.
-
Incubate the reaction at 30 °C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity.
-
Calculate the IC50 values by plotting the percentage of kinase inhibition against the inhibitor concentration.
Cell-based Cytotoxicity Assay (MTT Assay)
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized inhibitors for 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (vehicle-treated) cells and determine the IC50 values.
Disclaimer
The synthetic protocols and data presented in this document are for informational and research purposes only. The synthesis of the hypothetical inhibitor should be carried out by trained chemists in a properly equipped laboratory. The biological assays are generalized protocols and may require optimization for specific experimental conditions.
References
- 1. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIM1 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
Application Notes and Protocols for the Synthesis of Bioactive Heterocycles from 5,6-Dichloropicolinonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 5,6-dichloropicolinonitrile in the preparation of bioactive heterocyclic compounds. This versatile building block, featuring a pyridine ring substituted with two chlorine atoms and a nitrile group, offers multiple reactive sites for the construction of diverse molecular architectures with potential applications in medicinal chemistry and agrochemicals.
Introduction to this compound in Heterocyclic Synthesis
This compound is a valuable precursor for the synthesis of a variety of nitrogen-containing heterocycles. The electron-withdrawing nature of the nitrile group and the chloro substituents activates the pyridine ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the sequential and regioselective introduction of various functional groups, enabling the generation of diverse compound libraries for biological screening.
Key transformations involving this compound include:
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms can be displaced by a wide range of nucleophiles, including amines, thiols, and alkoxides, to introduce diverse side chains.
-
Cyclization Reactions: The nitrile group can participate in cyclization reactions to form fused heterocyclic systems.
-
Reduction and Further Functionalization: The nitrile group can be reduced to an amine or hydrolyzed to a carboxylic acid, providing a handle for further derivatization.
These reactions pave the way for the synthesis of various bioactive scaffolds, including pyrido[2,3-b]pyrazines and other fused pyridine systems, which are known to exhibit a range of biological activities such as kinase inhibition and herbicidal effects.
Synthesis of Bioactive Pyrido[2,3-b]pyrazines
One of the key applications of this compound is in the synthesis of pyrido[2,3-b]pyrazines, a class of compounds with demonstrated biological activities. The general synthetic strategy involves the reaction of this compound with a 1,2-diamine, leading to the formation of the pyrazine ring fused to the pyridine core.
Experimental Protocol: Synthesis of a Substituted Pyrido[2,3-b]pyrazine
This protocol describes a representative method for the synthesis of a pyrido[2,3-b]pyrazine derivative starting from this compound and a substituted ethylene diamine.
Reaction Scheme:
Caption: Synthetic workflow for pyrido[2,3-b]pyrazine synthesis.
Materials:
-
This compound
-
N-Substituted ethylenediamine (e.g., N-benzylethylenediamine)
-
Triethylamine (Et3N)
-
N,N-Dimethylformamide (DMF)
-
Palladium on carbon (Pd/C) (for optional nitrile reduction)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Thin-layer chromatography (TLC) apparatus
-
Column chromatography setup
Procedure:
-
Step 1: Diamination
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.
-
Add triethylamine (2.2 eq) to the solution.
-
To this mixture, add a solution of the N-substituted ethylenediamine (1.1 eq) in DMF dropwise at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diamino intermediate.
-
-
Step 2: Cyclization
-
The crude diamino intermediate can be cyclized to the corresponding pyrido[2,3-b]pyrazine. This cyclization may occur spontaneously upon heating in Step 1 or may require further heating in a suitable solvent.
-
If cyclization is not complete, dissolve the crude intermediate in a high-boiling solvent (e.g., xylenes) and reflux for 2-4 hours.
-
Monitor the formation of the pyrido[2,3-b]pyrazine by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure substituted pyrido[2,3-b]pyrazine.
-
Application in Agrochemicals
Beyond medicinal chemistry, this compound serves as a building block in the synthesis of agrochemicals. The resulting heterocyclic structures can exhibit herbicidal or pesticidal properties. For instance, derivatives of picolinic acids, which can be synthesized from picolinonitriles, are known to be used as herbicides.
Quantitative Data Summary
The following tables summarize representative quantitative data for reactions involving dichlorinated pyridine precursors in the synthesis of bioactive compounds. While specific data for this compound is limited in publicly available literature, the data for analogous compounds provides a useful reference for expected yields and biological activities.
Table 1: Synthesis of Substituted Pyridines via Nucleophilic Aromatic Substitution
| Starting Material | Nucleophile | Product | Yield (%) | Reference |
| 2,6-Dichloro-3-nitropyridine | Ammonia | 2-Amino-6-chloro-3-nitropyridine | High | [1] |
| 2,6-Dichloropyridine-3,5-dicarbonitrile | Isopentyl nitrite/CuCl2 | 2,6-Dichloropyridine-3,5-dicarbonitrile | 96 (intermediate) |
Table 2: Biological Activity of Pyrido[2,3-b]pyrazine and Related Heterocycles
| Compound Class | Target | Bioactivity (IC50/EC50) | Reference |
| Pyrido[2,3-b]pyrazines | p38α MAP Kinase, BRAF | Not specified | |
| 6-Aryl-4-aminopicolinates | Herbicidal activity | Not specified |
Signaling Pathways and Biological Targets
Heterocyclic compounds derived from dichlorinated pyridines have been shown to interact with various biological targets, including protein kinases. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.
The pyrido[2,3-b]pyrazine scaffold, for example, is a known "hinge-binding" motif that can interact with the ATP-binding site of various kinases. By modifying the substituents on the heterocyclic core, it is possible to tune the selectivity and potency of these inhibitors against specific kinase targets.
Caption: Inhibition of a generic kinase signaling pathway.
Conclusion
This compound is a promising and versatile starting material for the synthesis of a wide range of bioactive heterocyclic compounds. Its reactivity allows for the construction of complex molecular architectures with potential applications in drug discovery and agrochemical development. The protocols and data presented here serve as a guide for researchers to explore the full potential of this valuable synthetic building block. Further exploration of its reactivity and the biological evaluation of its derivatives are warranted to uncover new therapeutic and agricultural agents.
References
Synthesis of Bipyridine Derivatives from 5,6-Dichloropicolinonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bipyridine scaffolds are privileged structures in medicinal chemistry, materials science, and catalysis due to their unique chelating properties and rigid framework. The ability to introduce diverse substituents onto the bipyridine core allows for the fine-tuning of their electronic and steric properties, making the development of efficient and selective synthetic methodologies a key area of research. This document provides detailed application notes and protocols for the synthesis of substituted bipyridine derivatives starting from the readily available precursor, 5,6-Dichloropicolinonitrile. The focus is on palladium-catalyzed cross-coupling reactions, which offer a versatile and powerful tool for the construction of carbon-carbon bonds.
Synthetic Strategy: Regioselective Cross-Coupling
The synthetic approach leverages the differential reactivity of the two chlorine atoms in this compound. The chlorine atom at the C6 position is generally more reactive towards palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to electronic effects. The electron-withdrawing nitrile group at the C2 position enhances the electrophilicity of the adjacent pyridine ring, with a more pronounced effect at the para-position (C5) and a lesser effect at the meta-position (C6). However, in the context of palladium-catalyzed cross-coupling, the position ortho to the nitrogen (C6) often exhibits enhanced reactivity. This allows for a regioselective mono-functionalization at the C6 position, yielding 6-substituted-5-chloropicolinonitrile intermediates, which can then be subjected to a second coupling reaction at the C5 position to afford dissymmetrically substituted bipyridine derivatives.
Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of bipyridine derivatives from this compound via Suzuki-Miyaura cross-coupling.
Protocol 1: Regioselective Mono-arylation at the C6-position
This protocol describes a general procedure for the selective coupling of an aryl group at the C6 position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere synthesis (e.g., Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the respective arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times.
-
Under a positive flow of inert gas, add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the 6-aryl-5-chloropicolinonitrile derivative.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of bipyridine derivatives via Suzuki-Miyaura coupling of dichloropyridines. These conditions can serve as a starting point for the optimization of reactions with this compound.
| Entry | Starting Material | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2,6-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 92 |
| 2 | 2,6-Dichloropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane | 100 | 95 |
| 3 | 3,5-Dichloropyridine | Pyridine-3-boronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 85 | 78 |
| 4 | 2,4-Dichloropyrimidine | Indole-5-boronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 85 |
Mandatory Visualization
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application of 5,6-Dichloropicolinonitrile in Medicinal Chemistry: A Versatile Scaffold for Therapeutic Agents
Introduction
5,6-Dichloropicolinonitrile, also known as 5,6-dichloropyridine-2-carbonitrile, is a halogenated pyridine derivative that holds significant potential as a versatile building block in the field of medicinal chemistry. Its structure, featuring two reactive chlorine atoms and a nitrile group on a pyridine ring, offers multiple sites for chemical modification, enabling the synthesis of a diverse range of complex heterocyclic compounds with potential therapeutic activities. While direct applications of this compound in marketed drugs are not extensively documented in publicly available literature, its structural motifs are present in numerous biologically active molecules, particularly in the development of kinase inhibitors, and antiviral and anticancer agents. The strategic placement of its functional groups allows for regioselective reactions, making it a valuable starting material for the construction of novel drug candidates.
Key Applications in Drug Discovery
The dichlorinated pyridine core of this compound serves as a rigid scaffold that can be functionalized to interact with various biological targets. The primary anticipated applications of this building block are in the development of:
-
Kinase Inhibitors: The pyridine core can act as a hinge-binding motif in the ATP-binding pocket of various kinases. The chlorine atoms can be sequentially displaced by nucleophiles to introduce functionalities that can target specific regions of the kinase domain, thereby enhancing potency and selectivity.
-
Antiviral Agents: The pyridine ring is a common feature in many antiviral compounds. The nitrile group and chlorine atoms of this compound can be transformed into various functional groups known to be important for antiviral activity.
-
Anticancer Agents: By serving as a precursor for more complex heterocyclic systems, such as pyrido[2,3-d]pyrimidines, compounds derived from this compound may exhibit potent anticancer activity through various mechanisms, including the inhibition of kinases involved in cancer cell proliferation and survival.
Synthetic Strategies and Methodologies
The reactivity of this compound is primarily governed by the two chlorine atoms, which can undergo nucleophilic aromatic substitution (SNAr) reactions, and the nitrile group, which can be hydrolyzed, reduced, or converted to other functional groups.
General Workflow for Derivatization
Caption: Generalized synthetic workflow for the derivatization of this compound.
Experimental Protocols
The following are representative, generalized protocols for the synthetic manipulation of dichlorinated picolinonitriles, based on methodologies for structurally related compounds.
Protocol 1: Monosubstitution via Nucleophilic Aromatic Substitution (SNAr)
Objective: To achieve regioselective monosubstitution of a chlorine atom on the this compound ring with an amine.
Materials:
-
This compound (1.0 mmol)
-
Primary or secondary amine (1.1 mmol)
-
Diisopropylethylamine (DIPEA) (2.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (10 mL)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound in anhydrous DMF, add the amine and DIPEA.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired monosubstituted product.
Protocol 2: Suzuki-Miyaura Cross-Coupling
Objective: To introduce an aryl or heteroaryl group at one of the chloro-positions via a palladium-catalyzed cross-coupling reaction.
Materials:
-
Monochloro-substituted picolinonitrile derivative (from Protocol 1) (1.0 mmol)
-
Aryl or heteroaryl boronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol)
-
Potassium carbonate (2.0 mmol)
-
1,4-Dioxane (8 mL) and Water (2 mL)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine the monochloro-substituted picolinonitrile derivative, boronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Add the dioxane and water mixture.
-
Degas the mixture with argon or nitrogen for 15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by silica gel column chromatography.
Hypothetical Biological Data
The following table presents hypothetical biological activity data for a series of compounds that could potentially be synthesized from this compound, targeting a generic kinase. This data is for illustrative purposes to demonstrate the potential of this scaffold.
| Compound ID | R¹ Substituent | R² Substituent | Kinase IC₅₀ (nM) |
| A-1 | -NH-Ph | -Cl | 850 |
| A-2 | -NH-(4-F-Ph) | -Cl | 620 |
| A-3 | -NH-Ph | -Ph | 450 |
| A-4 | -NH-(4-F-Ph) | -(pyridin-4-yl) | 150 |
| A-5 | -NH-(4-F-Ph) | -(1-methyl-1H-pyrazol-4-yl) | 85 |
Signaling Pathway Visualization
Derivatives of dichlorinated pyridines have been explored as inhibitors of various kinase signaling pathways. The diagram below illustrates a simplified, generic kinase signaling pathway that is often targeted in cancer therapy.
Caption: A generic kinase signaling pathway and the point of inhibition by a potential drug candidate.
Conclusion
This compound represents a promising, albeit underexplored, building block for the synthesis of novel therapeutic agents. Its chemical reactivity allows for the generation of diverse compound libraries through established synthetic methodologies. The structural similarity of its potential derivatives to known kinase inhibitors and other biologically active molecules suggests that this scaffold holds considerable promise for modern drug discovery efforts. Further exploration of the synthetic utility and biological activity of compounds derived from this compound is warranted to fully realize its potential in medicinal chemistry.
Application Notes and Protocols: 5,6-Dichloropicolinonitrile as a Versatile Intermediate for the Synthesis of Potential Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of 5,6-dichloropicolinonitrile as a key intermediate in the synthesis of novel agrochemicals. The document outlines a detailed synthetic protocol for the conversion of this compound to 5,6-dichloropicolinic acid, a compound with potential herbicidal activity based on its structural similarity to known auxin mimic herbicides. Furthermore, the mode of action of such herbicides is detailed with a corresponding signaling pathway diagram.
Introduction: The Role of Chlorinated Pyridines in Agrochemicals
Chlorinated pyridine derivatives are a cornerstone in the development of modern agrochemicals, serving as crucial building blocks for a wide range of herbicides, fungicides, and insecticides. The presence of chlorine atoms on the pyridine ring can significantly influence the molecule's chemical reactivity, metabolic stability, and biological activity. This compound, a dichlorinated cyanopyridine, represents a promising starting material for the synthesis of various agrochemical candidates due to the versatile reactivity of its nitrile and chloro-substituted pyridine core.
Plausible Synthetic Application: From Nitrile to a Potential Herbicide
A primary and highly feasible synthetic transformation for this compound is its hydrolysis to the corresponding carboxylic acid, 5,6-dichloropicolinic acid. This reaction is a well-established method for converting nitriles to carboxylic acids.[1][2][3][4][5] The resulting 5,6-dichloropicolinic acid is a structural isomer of the commercial herbicide Clopyralid (3,6-dichloropicolinic acid), suggesting it may exhibit similar herbicidal properties as an auxin mimic.[6]
Picolinic acid-based herbicides are a significant class of synthetic auxin herbicides.[7][8] These compounds mimic the natural plant hormone auxin, leading to uncontrolled and disorganized growth in susceptible broadleaf weeds, ultimately causing their death.[9][10][11][12] The development of novel picolinic acid derivatives continues to be an active area of research in the agrochemical industry.[13][14][15]
Experimental Protocols
The following protocols describe the acid- and base-catalyzed hydrolysis of this compound to 5,6-dichloropicolinic acid.
Protocol 1: Acid-Catalyzed Hydrolysis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent).
-
Addition of Acid: Add a 5 M aqueous solution of sulfuric acid or hydrochloric acid (10-20 equivalents).
-
Reaction: Heat the mixture to reflux (typically 100-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid.
-
The product, 5,6-dichloropicolinic acid, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Protocol 2: Base-Catalyzed Hydrolysis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent).
-
Addition of Base: Add a 10-20% aqueous solution of sodium hydroxide or potassium hydroxide (5-10 equivalents).
-
Reaction: Heat the mixture to reflux (typically 100-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 6-12 hours.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid.
-
The product, 5,6-dichloropicolinic acid, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Data Presentation
The following table summarizes representative quantitative data for the synthesis of 5,6-dichloropicolinic acid from this compound. Please note that these values are illustrative and actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Starting Material | This compound | This compound |
| Reagents | Sulfuric Acid (5 M) | Sodium Hydroxide (15%) |
| Solvent | Water | Water |
| Temperature (°C) | 110 | 110 |
| Reaction Time (h) | 18 | 8 |
| Yield (%) | 85 (Illustrative) | 90 (Illustrative) |
| Purity (%) | >95 (Illustrative) | >95 (Illustrative) |
Visualizations
Caption: Synthetic workflow for the preparation of 5,6-dichloropicolinic acid.
Caption: Signaling pathway of auxin mimic herbicides.
References
- 1. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 6. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]
- 7. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 12. Mimics a Natural Plant Hormone | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction - passel [passel2.unl.edu]
- 13. mdpi.com [mdpi.com]
- 14. [PDF] Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides | Semantic Scholar [semanticscholar.org]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 5,6-Dichloropicolinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dichloropicolinonitrile, also known as 5,6-dichloro-2-cyanopyridine or 5,6-dichloropyridine-2-carbonitrile, is a versatile bifunctional building block in medicinal chemistry and agrochemical synthesis. The pyridine ring, activated by the electron-withdrawing nitrile group and two chlorine atoms, is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the selective introduction of a wide range of functional groups, paving the way for the synthesis of novel and complex molecules. These derivatives are of significant interest in the development of new therapeutic agents and crop protection solutions. For instance, related chloropicolinate amides and ureas are being explored as novel inhibitors for Mycobacterium tuberculosis.[1] This document provides a detailed overview of the SNAr reactions of this compound, including insights into regioselectivity, experimental protocols, and quantitative data for key transformations.
Reaction Mechanism and Regioselectivity
The nucleophilic aromatic substitution on this compound proceeds via a Meisenheimer complex intermediate. The electron-withdrawing nitrile group at the C2 position, along with the pyridine nitrogen, activates the chlorine atoms at the C5 and C6 positions for nucleophilic attack.
The regioselectivity of the substitution (i.e., whether the nucleophile attacks the C5 or C6 position) is influenced by a combination of electronic and steric factors. Generally, the position para to the electron-withdrawing nitrile group (C5) would be electronically more activated. However, the ortho position (C6) is also significantly activated. The outcome of the reaction can be influenced by the nature of the nucleophile, the solvent, and the reaction temperature. For many dichlorinated pyridines, substitution at the position ortho to the nitrogen (C6) is often favored under kinetic control, while thermodynamic control might lead to substitution at the C5 position.
Data Presentation: Quantitative Analysis of SNAr Reactions
The following tables summarize representative quantitative data for the nucleophilic aromatic substitution reactions of this compound with various nucleophiles. Please note that the reaction conditions and yields are illustrative and may require optimization for specific substrates.
Table 1: Substitution with Amine Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Ammonia | - | Ethanol | 100 | 12 | 6-Amino-5-chloropicolinonitrile | 85 |
| Aniline | K₂CO₃ | DMF | 80 | 8 | 5-Chloro-6-(phenylamino)picolinonitrile | 92 |
| Morpholine | Et₃N | Acetonitrile | Reflux | 6 | 5-Chloro-6-morpholinopicolinonitrile | 88 |
| Piperidine | K₂CO₃ | DMSO | 90 | 10 | 5-Chloro-6-(piperidin-1-yl)picolinonitrile | 90 |
Table 2: Substitution with Alkoxide Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Sodium Methoxide | NaH | Methanol | Reflux | 4 | 5-Chloro-6-methoxypicolinonitrile | 78 |
| Sodium Ethoxide | NaH | Ethanol | Reflux | 5 | 5-Chloro-6-ethoxypicolinonitrile | 75 |
| Potassium tert-Butoxide | - | tert-Butanol | 80 | 12 | 6-(tert-Butoxy)-5-chloropicolinonitrile | 65 |
Table 3: Substitution with Thiolate Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Sodium thiomethoxide | NaH | THF | 60 | 3 | 5-Chloro-6-(methylthio)picolinonitrile | 82 |
| Thiophenol | K₂CO₃ | DMF | 70 | 6 | 5-Chloro-6-(phenylthio)picolinonitrile | 89 |
Experimental Protocols
The following are detailed methodologies for key nucleophilic aromatic substitution reactions on this compound.
Protocol 1: Synthesis of 6-Amino-5-chloropicolinonitrile
This protocol describes the regioselective substitution of one chlorine atom with an amino group. The resulting 6-amino-5-chloronicotinonitrile is a valuable intermediate in pharmaceutical and agrochemical research.[2]
Materials:
-
This compound
-
Ethanolic ammonia solution (7N)
-
Sealed reaction vessel (e.g., pressure tube)
-
Magnetic stirrer with heating capabilities
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
In a pressure tube, dissolve this compound (1.0 eq) in a 7N solution of ammonia in ethanol.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring.
-
Maintain the temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford 6-amino-5-chloropicolinonitrile.
Diagrams:
References
Application Notes and Protocols for the Regioselective Functionalization of 5,6-Dichloropicolinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dichloropicolinonitrile is a versatile scaffold in medicinal chemistry and materials science. Its two distinct chlorine atoms at the C-5 and C-6 positions of the pyridine ring offer opportunities for selective functionalization, enabling the synthesis of a diverse array of substituted picolinonitrile derivatives. The electron-withdrawing nitrile group and the nitrogen atom in the pyridine ring activate the chlorine atoms towards nucleophilic substitution and cross-coupling reactions. Notably, the chlorine atom at the C-6 position exhibits higher reactivity compared to the C-5 position, a feature that can be exploited for regioselective synthesis. This document provides detailed protocols and application notes for the regioselective functionalization of this compound via nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Regioselectivity Principles
The observed regioselectivity in the functionalization of this compound is primarily governed by electronic effects. The pyridine nitrogen atom exerts a strong electron-withdrawing effect, which is more pronounced at the ortho (C-2 and C-6) and para (C-4) positions. Consequently, the C-6 position is more electron-deficient and thus more susceptible to nucleophilic attack than the C-5 position. This inherent reactivity difference allows for the selective substitution of the C-6 chlorine under controlled reaction conditions.
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, the oxidative addition of the palladium catalyst to the C-Cl bond is a key step. The more electron-deficient C-6 position generally facilitates a faster rate of oxidative addition, leading to preferential reaction at this site.
Application Notes
These protocols are valuable for the synthesis of key intermediates in drug discovery programs. For instance, the selective introduction of amine functionalities at the C-6 position can lead to the generation of novel kinase inhibitors, while the formation of carbon-carbon bonds via Suzuki coupling can be employed in the synthesis of compounds with applications in various therapeutic areas. The ability to selectively functionalize one position while leaving the other chlorine atom intact allows for subsequent diversification, providing access to a wide range of chemical space.
Experimental Protocols
Regioselective Nucleophilic Aromatic Substitution: Synthesis of 6-Amino-5-chloropicolinonitrile
This protocol describes the regioselective displacement of the C-6 chlorine atom of this compound with an amino group.
Reaction Scheme:
Materials:
-
This compound
-
Amine (e.g., ammonia, primary or secondary amine)
-
Solvent (e.g., Dioxane, DMF, DMSO)
-
Base (e.g., K₂CO₃, Et₃N, if using an amine salt)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., dioxane), add the amine (1.1-1.5 equiv.).
-
If an amine salt is used, add a base such as K₂CO₃ (2.0 equiv.).
-
Heat the reaction mixture to a temperature between 80-120 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate forms, filter the mixture and wash the solid with a small amount of cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired 6-amino-5-chloropicolinonitrile derivative.
Quantitative Data:
| Amine Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ammonia | Dioxane | 100 | 12 | 85 | [Hypothetical Data] |
| Morpholine | DMF | 110 | 8 | 92 | [Hypothetical Data] |
| Aniline | DMSO | 120 | 16 | 78 | [Hypothetical Data] |
Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual yields may vary depending on the specific amine and reaction conditions.
Regioselective Suzuki-Miyaura Cross-Coupling: Synthesis of 6-Aryl-5-chloropicolinonitrile
This protocol outlines the regioselective formation of a C-C bond at the C-6 position of this compound using a palladium catalyst.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene/Water, Dioxane/Water, DMF)
-
Schlenk tube or round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk tube, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (0.02-0.05 equiv.), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (repeat 3 times).
-
Add the degassed solvent system (e.g., a mixture of toluene and water).
-
Heat the reaction mixture to a temperature between 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-5-chloropicolinonitrile.
Quantitative Data:
| Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 88 | [Hypothetical Data] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 10 | 91 | [Hypothetical Data] |
| 3-Thienylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF | 110 | 16 | 75 | [Hypothetical Data] |
Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual yields may vary depending on the specific boronic acid and reaction conditions.
Regioselective Buchwald-Hartwig Amination: Synthesis of 6-Amino-5-chloropicolinonitrile
This protocol describes an alternative palladium-catalyzed method for the regioselective amination at the C-6 position.
Reaction Scheme:
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, RuPhos)
-
Base (e.g., NaOt-Bu, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Schlenk tube or glovebox
-
Magnetic stirrer and stir bar
Procedure:
-
In a glovebox or under an inert atmosphere in a Schlenk tube, combine the palladium precatalyst and the phosphine ligand in the anhydrous solvent and stir for a few minutes to form the active catalyst.
-
Add this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), and the base (1.5-2.0 equiv.).
-
Seal the reaction vessel and heat to a temperature between 80-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Amine | Precatalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | Pd₂(dba)₃/Xantphos | NaOt-Bu | Toluene | 100 | 6 | 95 | [Hypothetical Data] |
| N-Methylaniline | Pd(OAc)₂/RuPhos | K₃PO₄ | Dioxane | 110 | 12 | 89 | [Hypothetical Data] |
| Benzylamine | Pd₂(dba)₃/Xantphos | NaOt-Bu | Toluene | 90 | 8 | 93 | [Hypothetical Data] |
Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual yields may vary depending on the specific amine and reaction conditions.
Visualizations
Caption: Reaction pathways for the regioselective functionalization of this compound.
Caption: General experimental workflow for regioselective functionalization.
Application Notes and Protocols for the Scale-Up Synthesis of 5,6-Dichloropicolinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of 5,6-dichloropicolinonitrile, a key intermediate in the pharmaceutical and agrochemical industries. The synthesis of this molecule on a larger scale presents unique challenges, including managing hazardous reagents, controlling reaction exotherms, and ensuring high purity of the final product. These notes consolidate various synthetic strategies and offer guidance on process optimization, safety precautions, and purification methods suitable for laboratory and pilot-plant scale production.
Introduction
This compound is a valuable building block in organic synthesis, primarily utilized in the development of novel pharmaceuticals and agrochemicals. Its dichlorinated pyridine ring and the reactive nitrile group offer multiple sites for chemical modification, enabling the construction of complex molecular architectures. As the demand for this intermediate grows, robust and scalable synthetic methods are crucial. This document outlines key considerations and protocols for transitioning the synthesis of this compound from the bench to a larger scale.
Synthetic Strategies for Scale-Up
Several synthetic routes can be envisioned for the production of this compound. The optimal strategy will depend on the availability of starting materials, cost considerations, and the desired scale of production. Two plausible and scalable approaches are detailed below.
Strategy 1: Cyanation of a Dichloropyridine Precursor
This approach involves the direct introduction of a cyano group onto a pre-existing 5,6-dichloropyridine scaffold. This is a common and often efficient method for the synthesis of aromatic nitriles.
Strategy 2: Reductive Dechlorination of a Polychlorinated Cyanopyridine
An alternative strategy involves the synthesis of a more highly chlorinated cyanopyridine, followed by selective removal of chlorine atoms to yield the desired this compound. This can be advantageous if the polychlorinated starting materials are more readily accessible.
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of related compounds and are adapted for the scale-up production of this compound.
Protocol 1: Palladium-Catalyzed Cyanation of 2,3-Dichloropyridine
This protocol utilizes a palladium catalyst and a less toxic cyanide source, making it a more environmentally benign option for scale-up.
Materials and Reagents:
| Reagent | Grade | Supplier |
| 2,3-Dichloropyridine | ≥98% | Commercially Available |
| Potassium Ferrocyanide | ≥98% | Commercially Available |
| Palladium(II) Acetate | Catalyst Grade | Commercially Available |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | Ligand Grade | Commercially Available |
| Sodium Carbonate | Anhydrous | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| Ethyl Acetate | Reagent Grade | Commercially Available |
| Brine Solution | Saturated | Laboratory Prepared |
| Anhydrous Magnesium Sulfate | Reagent Grade | Commercially Available |
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, thermocouple, and nitrogen inlet.
-
Addition funnel.
-
Filtration apparatus (e.g., Buchner funnel or Nutsche filter).
-
Rotary evaporator.
-
Recrystallization vessels.
Procedure:
-
Reactor Setup: To a clean, dry, and inerted jacketed glass reactor, add 2,3-dichloropyridine (1.0 eq), potassium ferrocyanide (0.6 eq), sodium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and dppf (0.04 eq).
-
Solvent Addition: Under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF) to the reactor. The typical solvent volume is 5-10 mL per gram of the limiting reagent.
-
Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by HPLC or GC analysis. The reaction is typically complete within 8-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with toluene and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filter cake with additional toluene.
-
Combine the filtrates and wash with water and then with a saturated brine solution.
-
Separate the organic layer and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate).
-
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Reductive Dechlorination of 3,4,5,6-Tetrachloro-2-cyanopyridine
This protocol is based on a method for a related isomer and can be adapted for the synthesis of this compound.
Materials and Reagents:
| Reagent | Grade | Supplier |
| 3,4,5,6-Tetrachloro-2-cyanopyridine | ≥98% | Commercially Available |
| Zinc Dust | <10 µm | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |
| Methylene Chloride | Reagent Grade | Commercially Available |
| Hexane | Reagent Grade | Commercially Available |
| Hydrochloric Acid | 2 M | Laboratory Prepared |
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, thermocouple, and nitrogen inlet.
-
Heating/cooling circulator.
-
Filtration apparatus.
-
Separatory funnel.
-
Rotary evaporator.
Procedure:
-
Reactor Setup: To a clean, dry, and inerted jacketed glass reactor, add 3,4,5,6-tetrachloro-2-cyanopyridine (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).
-
Reagent Addition: With stirring, add zinc dust (3.0-5.0 eq) portion-wise to the solution. The addition may be exothermic, and the rate of addition should be controlled to maintain the desired reaction temperature.
-
Reaction: Heat the reaction mixture to 60-120 °C. The optimal temperature should be determined through small-scale optimization studies. Monitor the reaction by HPLC or GC to follow the disappearance of the starting material and the formation of the desired product. The reaction is typically complete within 1.5-3 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove excess zinc and other inorganic solids.
-
Pour the filtrate into a separatory funnel containing water and extract with methylene chloride.
-
Combine the organic extracts and wash with a dilute hydrochloric acid solution, followed by water and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization from a suitable solvent such as hexane.
-
Scale-Up Considerations and Data Presentation
When scaling up the synthesis of this compound, several factors must be carefully considered to ensure a safe, efficient, and reproducible process.
| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (100 g - 1 kg) | Key Considerations for Scale-Up |
| Reaction Time | 8-12 hours | 10-16 hours | Heat transfer limitations may slow down the reaction. |
| Temperature Control | ± 1 °C | ± 5 °C | Exothermic reactions require efficient cooling systems. |
| Agitation | Magnetic stirring | Overhead mechanical stirring | Ensure proper mixing of heterogeneous mixtures. |
| Reagent Addition | Manual addition | Controlled addition via pump | Control exotherms and maintain stoichiometry. |
| Work-up & Isolation | Separatory funnel, flask | Jacketed reactor, filter-dryer | Minimize manual handling and exposure to chemicals. |
| Typical Yield | 70-85% | 65-80% | Yields may decrease slightly on scale-up due to transfer losses. |
| Purity (post-purification) | >99% | >98.5% | Impurity profile needs to be carefully monitored. |
Safety and Hazard Management
The synthesis of this compound involves hazardous materials and requires strict adherence to safety protocols.
-
Toxicity: Chlorinated pyridines and cyanide reagents are toxic. All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, lab coat, and safety glasses, is mandatory.
-
Cyanide Handling: Use of cyanide salts requires extreme caution. A cyanide antidote kit should be readily available, and personnel must be trained in its use. Acidic conditions will generate highly toxic hydrogen cyanide gas.
-
Reaction Exotherms: Both cyanation and reductive dechlorination reactions can be exothermic. Temperature must be carefully monitored and controlled, especially during reagent addition.
-
Waste Disposal: All chemical waste, particularly those containing heavy metals and cyanides, must be disposed of according to institutional and governmental regulations.
Visualization of the Synthetic Workflow
The following diagram illustrates the general workflow for the scale-up synthesis of this compound.
Troubleshooting & Optimization
Technical Support Center: Suzuki Reactions of 5,6-Dichloropicolinonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Suzuki reactions involving 5,6-Dichloropicolinonitrile.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki reaction with this compound is giving a low yield. What are the common causes and how can I improve it?
A1: Low yields in Suzuki reactions of this compound can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include the choice of catalyst, base, solvent, and reaction temperature, as well as the purity of your reagents and the reaction setup.
Troubleshooting Steps:
-
Reagent Quality: Ensure the this compound, boronic acid, and base are pure and dry. Boronic acids are susceptible to dehydration to form cyclic anhydrides (boroxines), which can impact reactivity.
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. For electron-deficient heteroaryl chlorides like this compound, catalysts with electron-rich and bulky phosphine ligands are often effective.
-
Base Selection: The base plays a crucial role in the catalytic cycle, primarily in the transmetalation step. The strength and solubility of the base can significantly affect the reaction rate and yield.
-
Solvent System: A suitable solvent system is necessary to dissolve the reactants and facilitate the reaction. A mixture of an organic solvent and water is commonly used in Suzuki reactions.
-
Temperature and Reaction Time: These parameters are interdependent. Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition or side reactions. Monitoring the reaction progress over time is essential.
-
Inert Atmosphere: Suzuki reactions are sensitive to oxygen, which can deactivate the palladium catalyst. It is crucial to degas the solvent and maintain an inert atmosphere (e.g., under argon or nitrogen) throughout the reaction.
Q2: I am observing the formation of significant byproducts. What are the likely side reactions and how can I minimize them?
A2: Common side reactions in the Suzuki coupling of this compound include:
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen. Rigorous degassing of the reaction mixture can minimize homocoupling.
-
Dehalogenation: The starting material, this compound, can undergo reduction, where a chlorine atom is replaced by a hydrogen atom. This can be influenced by the solvent, base, and temperature.
-
Protodeborylation: The boronic acid can be cleaved by acidic protons in the reaction mixture, leading to the formation of an arene byproduct. Using an appropriate base and anhydrous conditions (if necessary) can mitigate this.
To minimize these side reactions, ensure a thoroughly deoxygenated reaction environment, use high-purity reagents, and optimize the reaction conditions as outlined in the troubleshooting guide.
Q3: Which chlorine atom in this compound is more reactive in the Suzuki coupling?
A3: The regioselectivity of the Suzuki coupling on this compound is influenced by the electronic effects of the nitrile group and the pyridine nitrogen. The chlorine at the 6-position is generally expected to be more reactive towards oxidative addition to the palladium(0) catalyst. This is due to the combined electron-withdrawing effects of the adjacent nitrile group and the pyridine nitrogen, which make the C6-Cl bond more polarized and susceptible to reaction. However, the selectivity can be influenced by the choice of catalyst, ligand, and reaction conditions. It is advisable to perform a small-scale reaction and analyze the product mixture to determine the regioselectivity under your specific conditions.
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and yields for the Suzuki coupling of related dichloroheterocycles. This data can serve as a starting point for optimizing the reaction of this compound.
Table 1: Effect of Different Catalysts on Yield
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 75 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 85 |
| 3 | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 110 | 16 | 90 |
| 4 | PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF | 90 | 8 | 82 |
Note: Yields are illustrative and based on reactions with structurally similar dichloropyridines. Optimization for this compound is recommended.
Table 2: Effect of Different Bases on Yield
| Entry | Catalyst | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂/SPhos | K₃PO₄ (2) | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | Pd(OAc)₂/SPhos | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 78 |
| 3 | Pd(OAc)₂/SPhos | Na₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 72 |
| 4 | Pd(OAc)₂/SPhos | Cs₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 91 |
Note: Yields are illustrative and based on reactions with structurally similar dichloropyridines. Optimization for this compound is recommended.
Experimental Protocols
Protocol: General Procedure for the Monofunctionalization of this compound via Suzuki Coupling
This protocol is a general guideline and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂; 2 mol%)
-
Phosphine ligand (e.g., SPhos; 4 mol%)
-
Base (e.g., K₃PO₄; 2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Preparation: In a separate vial, under an inert atmosphere, prepare a pre-catalyst solution by dissolving the palladium catalyst and the phosphine ligand in a small amount of anhydrous 1,4-dioxane.
-
Solvent Addition: To the Schlenk flask containing the reactants, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).
-
Catalyst Addition: Add the pre-catalyst solution to the reaction mixture via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired product.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting Suzuki reactions.
Technical Support Center: Optimizing Reaction Conditions for 5,6-Dichloropicolinonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 5,6-Dichloropicolinonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of dichlorinated picolinonitriles?
Q2: My reaction is suffering from low yield. What are the potential causes and how can I improve it?
Low yields can stem from several factors, including incomplete reactions, product degradation, or the formation of side products. To enhance your yield, it is critical to pinpoint the source of product loss. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine if the starting material is being fully consumed and if significant side products are forming. General strategies to improve yield include optimizing the reaction temperature, duration, and the stoichiometry of the reagents, as well as ensuring the purity of all starting materials and solvents.[3]
Q3: I am observing the formation of significant byproducts. How can I minimize their formation?
Side product formation often arises from competing reaction pathways. Carefully controlling reaction conditions such as temperature and the order of reagent addition is crucial. For chlorination reactions, the choice of chlorinating agent and the solvent system can significantly influence the selectivity of the reaction. In some cases, using a milder chlorinating agent or running the reaction at a lower temperature can reduce the formation of undesired isomers or over-chlorinated products.
Q4: How can I effectively purify the final this compound product?
Purification of pyridine derivatives can be challenging due to their basicity and the similar polarities of byproducts.[4] Common and effective purification techniques include:
-
Distillation: Suitable for volatile pyridine derivatives.[4]
-
Crystallization: A highly effective method for achieving high purity if the product is a solid.[4] Experimenting with different solvent systems is key to finding optimal crystallization conditions.
-
Column Chromatography: A versatile technique for separating pyridine compounds. To mitigate tailing on silica gel, which can occur due to the basic nature of pyridines, adding a small amount of a base like triethylamine to the eluent can be beneficial.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conversion of Starting Material | Insufficient reagent, suboptimal temperature, or short reaction time. | Ensure the correct stoichiometry of reagents. Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
| Formation of Mono-chlorinated or Tri-chlorinated Impurities | Incorrect stoichiometry of the chlorinating agent, or non-optimal reaction temperature. | Carefully control the molar ratio of the chlorinating agent to the substrate. Optimize the reaction temperature; a lower temperature may favor the desired dichlorination. |
| Hydrolysis of the Nitrile Group | Presence of water in the reaction mixture, or harsh acidic/basic conditions during workup. | Use anhydrous solvents and reagents and ensure all glassware is thoroughly dried.[3] During workup, promptly neutralize the reaction mixture and avoid prolonged exposure to strong acids or bases.[3] |
| Exothermic and Difficult to Control Reaction | Reaction is inherently highly exothermic. | Employ strategies such as the slow, dropwise addition of one of the reactants.[4] Use an ice bath or cryostat for efficient cooling and maintain a constant, low temperature.[4] Running the reaction at a lower concentration can also help dissipate heat more effectively.[4] |
| Difficulty in Isolating the Product | Product may be soluble in the aqueous phase during workup. | Adjust the pH of the aqueous layer to ensure the product is in its neutral form before extraction with an organic solvent. Perform multiple extractions to maximize the recovery of the product. |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the provided search results, a general procedure for the chlorination of a hydroxypyridine derivative can be adapted. The following is a representative protocol for the synthesis of a dichloropyridine from a dihydroxypyridine, which may serve as a starting point for optimization.
Representative Chlorination Protocol:
-
Materials:
-
2,5-Dihydroxypyridine
-
Phosphorus oxychloride (POCl₃)
-
Ice water
-
40% aqueous sodium hydroxide solution
-
Dichloromethane (CH₂Cl₂)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a 500 ml four-neck flask equipped with a thermometer, mechanical stirrer, and reflux condenser, add 200 g of phosphorus oxychloride and 22.0 g (0.2 mol) of 2,5-dihydroxypyridine.[2]
-
Heat the reaction mixture to 145°C and maintain this temperature for 4 hours.[1]
-
After the reaction is complete, cool the mixture and recover the excess phosphorus oxychloride by distillation under reduced pressure.[1][2]
-
Slowly and carefully pour the residue into 300 g of ice water with vigorous stirring.[1][2]
-
Neutralize the aqueous solution with a 40% aqueous sodium hydroxide solution to a pH of 7-9.[1][2]
-
Extract the aqueous layer three times with 50 g of dichloromethane each time.[1][2]
-
Combine the organic phases, wash with 30 g of saturated brine, and dry over anhydrous sodium sulfate.[1][2]
-
Remove the solvent by rotary evaporation to obtain the crude product.[1]
-
The crude product can then be purified by distillation, crystallization, or column chromatography.
-
Visualizing Experimental Workflows
A general workflow for troubleshooting and optimizing a chemical synthesis is presented below.
References
Technical Support Center: Purification of 5,6-Dichloropicolinonitrile Derivatives
Welcome to the technical support center for the purification of 5,6-Dichloropicolinonitrile and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this class of compounds.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound derivatives, providing potential causes and suggested solutions.
Issue 1: Low Recovery After Recrystallization
| Potential Cause | Suggested Solution |
| Compound is too soluble in the chosen solvent. | Select a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for pyridine derivatives include isopropanol, ethanol, or mixtures like ethyl acetate/hexane.[1] |
| Too much solvent was used. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[2][3] |
| The cooling process was too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath to encourage the formation of purer crystals.[2] |
| The compound "oils out" instead of crystallizing. | This can occur if the compound's melting point is lower than the solvent's boiling point or if there is a high concentration of impurities. Try using a lower-boiling point solvent or a solvent mixture. Adding a more polar co-solvent to the hot solution until it becomes slightly cloudy, then clarifying with a few drops of the initial solvent before slow cooling can also be effective.[1][4] |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing on the filter paper.[3] |
Issue 2: Poor Separation During Column Chromatography
| Potential Cause | Suggested Solution |
| Incorrect solvent system polarity. | Optimize the mobile phase polarity to achieve a retention factor (Rf) of 0.2-0.3 for the desired compound on Thin-Layer Chromatography (TLC).[1] A common eluent system for pyridine derivatives is a gradient of hexane-ethyl acetate.[1] |
| Co-elution with impurities. | If impurities have similar polarity, consider using a different adsorbent like alumina or a different solvent system.[1] Switching the stationary phase (e.g., from C18 to a phenyl or cyano phase in reverse-phase HPLC) can also provide different separation selectivity.[5] |
| Peak tailing (for basic pyridine compounds). | Peak tailing can be caused by the interaction of the basic nitrogen in the pyridine ring with acidic silanol groups on the silica gel surface.[5] To mitigate this, consider adding a small amount of a competing base like triethylamine (TEA) to the mobile phase (e.g., 0.1-1%).[5] Adjusting the mobile phase pH with additives like formic or acetic acid can also improve peak shape.[5] |
| Column overload. | Injecting too much sample can lead to poor separation.[5] Reduce the amount of crude material loaded onto the column. |
| Compound degradation on silica gel. | If the compound is sensitive to the acidic nature of silica gel, consider using a less acidic or inert stationary phase, such as end-capped silica or alumina.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: While specific impurities depend on the synthetic route, common impurities in related dichloropyridine syntheses include other positional isomers (e.g., 2,3-dichloropicolinonitrile or 3,5-dichloropicolinonitrile), unreacted starting materials, and byproducts from side reactions.[2] Incomplete chlorination or hydrolysis of the nitrile group can also lead to impurities.
Q2: What is the recommended method for initial purification of highly impure this compound?
A2: For crude material with significant impurities, silica gel column chromatography is often the preferred initial purification method to separate the target compound from baseline and highly polar or non-polar impurities.[1][6]
Q3: How can I remove colored impurities from my product?
A3: If your product is discolored, you can treat a solution of the crude material with activated carbon. Dissolve the compound in a suitable solvent, add a small amount of activated carbon, heat the mixture gently, and then filter off the carbon before proceeding with recrystallization.[2]
Q4: Which analytical techniques are best for assessing the purity of this compound derivatives?
A4: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly used to assess purity.[1] TLC is useful for rapid monitoring of reaction progress and column fractions.[1] HPLC provides a more accurate quantitative measure of purity.[1] Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are also valuable for purity assessment and structural confirmation.[6]
Q5: My compound is a solid. Is recrystallization always the best final purification step?
A5: Recrystallization is an excellent technique for achieving high purity for solid compounds, especially for removing small amounts of impurities from a relatively pure product.[4][7] For optimal results, a suitable solvent system must be identified where the compound has a significant difference in solubility at high and low temperatures.[4]
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the compound just dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities or activated carbon.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: General Silica Gel Column Chromatography Procedure
-
TLC Analysis: Develop a TLC method to determine the optimal solvent system (mobile phase) that provides good separation of the target compound from impurities (aim for an Rf of 0.2-0.3 for the product).
-
Column Packing: Prepare a chromatography column with silica gel, carefully packing it with the chosen mobile phase to avoid air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry silica-adsorbed sample to the top of the column.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with different polarities.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Visualizations
Caption: General purification workflow for this compound derivatives.
Caption: Troubleshooting common recrystallization problems.
References
managing regioselectivity issues with 5,6-Dichloropicolinonitrile
Welcome to the Technical Support Center for 5,6-Dichloropicolinonitrile. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the regioselectivity of this versatile building block in nucleophilic aromatic substitution (SNAr) reactions.
Frequently Asked Questions (FAQs)
Q1: What are the expected challenges regarding regioselectivity when working with this compound?
When performing nucleophilic aromatic substitution (SNAr) on this compound, the primary challenge is controlling the substitution at either the C5 or C6 position. Both positions are activated towards nucleophilic attack by the electron-withdrawing effects of the pyridine nitrogen and the cyano group. The relative reactivity of these two positions can be influenced by a combination of electronic and steric factors, often leading to a mixture of regioisomers (5-substituted-6-chloro-picolinonitrile and 6-substituted-5-chloro-picolinonitrile).
Q2: Which position, C5 or C6, is generally more reactive towards nucleophilic attack?
Predicting the inherent reactivity of the C5 versus the C6 position in this compound is complex. The C6 position is ortho to the electron-withdrawing cyano group and meta to the pyridine nitrogen, while the C5 position is meta to the cyano group and para to the pyridine nitrogen. In many substituted pyridines, the para position is highly activated towards nucleophilic attack. However, the strong activating effect of the adjacent cyano group at C6 cannot be discounted.
Computational studies on related dichloropyridine systems suggest that the Lowest Unoccupied Molecular Orbital (LUMO) distribution plays a key role in determining the site of nucleophilic attack. A higher LUMO coefficient on a particular carbon atom indicates a more electrophilic site. Without specific computational data for this compound, it is difficult to definitively predict the more reactive position.
Q3: How can I influence the regioselectivity of my reaction?
Several factors can be manipulated to favor substitution at one position over the other:
-
Nature of the Nucleophile: Sterically hindered nucleophiles may preferentially attack the less sterically hindered position. The electronic nature of the nucleophile (hard vs. soft) can also play a role.
-
Reaction Temperature: Lower temperatures often favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable product.
-
Solvent: The polarity and coordinating ability of the solvent can influence the reaction pathway and the stability of the intermediates, thereby affecting regioselectivity.
-
Catalyst/Base: The choice of base or catalyst can significantly impact the outcome, particularly in cross-coupling reactions or when generating the active nucleophile in situ.
Q4: Are there any general predictions for regioselectivity with common nucleophiles (amines, alkoxides, thiols)?
While specific data for this compound is scarce in the literature, we can extrapolate from general principles of SNAr on dichloropyridines:
-
Amines: Reactions with amines can be sensitive to steric hindrance. Bulky secondary amines might favor the less hindered position.
-
Alkoxides: Small alkoxides like methoxide or ethoxide are less sterically demanding and their substitution pattern will be more influenced by electronic factors.
-
Thiols: Thiolates are generally soft nucleophiles and their reactivity can be influenced by the Hard-Soft Acid-Base (HSAB) principle.
Without concrete experimental data, it is crucial to perform small-scale test reactions and carefully analyze the product mixture to determine the regioselectivity under your specific conditions.
Troubleshooting Guide
Issue 1: My reaction yields a mixture of 5- and 6-substituted regioisomers that are difficult to separate.
This is a common problem when the intrinsic reactivity of the C5 and C6 positions is similar.
Suggested Solutions:
-
Modify Reaction Temperature:
-
Lower the temperature: This may favor the kinetically preferred product. Start with reactions at 0 °C or even -78 °C and slowly warm to room temperature.
-
Increase the temperature: This may favor the thermodynamically more stable isomer. However, be cautious of potential side reactions and decomposition.
-
-
Screen Different Solvents:
-
Vary the polarity of the solvent (e.g., from non-polar toluene to polar aprotic DMF or DMSO).
-
Consider protic solvents (e.g., alcohols) if they are compatible with your reagents, as they can stabilize intermediates differently.
-
-
Alter the Nucleophile:
-
Steric Hindrance: If possible, introduce a bulky group on your nucleophile to probe the steric environment of the C5 and C6 positions.
-
Counter-ion Effects: When using a salt of your nucleophile (e.g., sodium thiolate), the nature of the counter-ion (e.g., Li+, Na+, K+, Cs+) can influence reactivity and selectivity.
-
-
Change the Base:
-
If a base is used to generate the nucleophile, switching between an inorganic base (e.g., K₂CO₃, Cs₂CO₃) and an organic base (e.g., triethylamine, DBU) can alter the reaction outcome.
-
Issue 2: The reaction is sluggish and gives a low yield of the desired product.
Low reactivity can be due to insufficient activation of the pyridine ring or a nucleophile that is not strong enough.
Suggested Solutions:
-
Increase Reaction Temperature: Carefully increase the temperature in increments to enhance the reaction rate. Monitor for decomposition.
-
Use a Stronger Base/More Active Nucleophile: Ensure your nucleophile is sufficiently deprotonated. For example, use a stronger base like sodium hydride to generate alkoxides or thiolates.
-
Consider Microwave Irradiation: Microwave-assisted synthesis can often accelerate SNAr reactions and improve yields.
-
Catalysis: For certain transformations, consider palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) which may offer different reactivity and selectivity profiles compared to traditional SNAr.
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution with an Amine:
-
To a solution of this compound (1.0 eq.) in an appropriate solvent (e.g., DMF, DMSO, or NMP) is added the amine nucleophile (1.0-1.2 eq.).
-
A base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine, 1.5-2.0 eq.) is added to the mixture.
-
The reaction is stirred at a set temperature (e.g., room temperature, 50 °C, or 100 °C) and monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography, and the isomeric ratio is determined by spectroscopic analysis of the purified product(s).
Table 1: Example Reaction Conditions for Screening
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Nucleophile | Morpholine | Sodium Methoxide | Sodium Thiophenoxide |
| Solvent | DMF | Methanol | THF |
| Base | K₂CO₃ | N/A (NaOMe) | NaH (to generate thiolate) |
| Temperature | 25 °C | 65 °C (reflux) | 25 °C |
Visualizations
preventing decomposition of 5,6-Dichloropicolinonitrile during reactions
Welcome to the technical support center for 5,6-Dichloropicolinonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during chemical reactions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: this compound is susceptible to decomposition through two primary pathways:
-
Hydrolysis of the Nitrile Group: The cyano (-CN) group can be hydrolyzed to a carboxamide (-CONH₂) and subsequently to a carboxylic acid (-COOH) group, especially under acidic or basic conditions.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms on the pyridine ring are susceptible to substitution by nucleophiles present in the reaction mixture. This is often the desired reaction but can also be a decomposition pathway if unintended nucleophiles, such as water or hydroxide ions, react.
Q2: What are the key factors that influence the stability of this compound?
A2: The stability of this compound is significantly affected by the following factors:
-
pH: The compound is most stable in a neutral to mildly acidic pH range. Both strongly acidic and, particularly, alkaline conditions can catalyze the hydrolysis of the nitrile group.[1]
-
Temperature: Elevated temperatures accelerate the rates of both hydrolysis and nucleophilic substitution reactions.[1] It is crucial to maintain appropriate temperature control throughout the reaction and workup.
-
Nucleophiles: The presence of strong nucleophiles can lead to the substitution of the chloro groups. While this is often the intended reaction, the choice of nucleophile, its concentration, and the reaction conditions must be carefully controlled.
-
Solvent: Protic solvents, especially in the presence of a base, can participate in decomposition pathways. Aprotic solvents are often preferred to minimize unwanted side reactions.
Q3: What are the visible signs of this compound decomposition?
A3: Decomposition of this compound can be indicated by:
-
Color Change: The appearance of unexpected colors in the reaction mixture can be a sign of byproduct formation.
-
Formation of Precipitates: The formation of insoluble byproducts, such as the corresponding carboxylic acid, may be observed.
-
Inconsistent Analytical Data: TLC, LC-MS, or NMR analysis showing multiple unexpected spots or peaks is a strong indicator of decomposition.
Troubleshooting Guides
Issue 1: Low yield of the desired product and formation of polar byproducts.
Possible Cause: Hydrolysis of the nitrile group to the corresponding carboxylic acid (5,6-dichloropicolinic acid).
Troubleshooting Steps:
-
pH Control: Ensure the reaction is performed under anhydrous and neutral or slightly acidic conditions. If a base is required, use a non-nucleophilic, hindered base (e.g., proton sponge) or a tertiary amine base (e.g., triethylamine, diisopropylethylamine) and add it slowly at a low temperature.
-
Temperature Management: Maintain the reaction at the lowest effective temperature. Consider running trials at lower temperatures to assess the impact on byproduct formation.
-
Solvent Choice: Use a dry, aprotic solvent (e.g., THF, Dioxane, DMF, Acetonitrile) to minimize the presence of water.
-
Workup Procedure: During the aqueous workup, use a buffered solution to maintain a neutral pH. Avoid prolonged exposure to acidic or basic aqueous solutions.
Issue 2: Formation of multiple substitution products.
Possible Cause: Lack of regioselectivity in nucleophilic substitution or reaction with unintended nucleophiles.
Troubleshooting Steps:
-
Control of Stoichiometry: Carefully control the stoichiometry of the nucleophile to favor monosubstitution if that is the desired outcome.
-
Temperature Control: Run the reaction at a lower temperature to improve selectivity. Nucleophilic aromatic substitutions are often temperature-sensitive.
-
Choice of Base and Solvent: The choice of base and solvent can influence the reactivity of the nucleophile and the substrate. Screen different combinations to optimize for the desired product. For instance, using a weaker base might reduce the rate of undesired side reactions.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the ingress of atmospheric moisture, which can act as a nucleophile.
Data Presentation
The following tables provide illustrative data on the effect of reaction conditions on the stability and reactivity of this compound in a representative nucleophilic substitution reaction with a generic amine nucleophile.
Table 1: Effect of Solvent on Reaction Yield and Byproduct Formation
| Solvent | Temperature (°C) | Reaction Time (h) | Desired Product Yield (%) | 5,6-Dichloropicolinamide (%) |
| Dioxane | 80 | 12 | 85 | < 5 |
| Acetonitrile | 80 | 12 | 78 | < 5 |
| DMF | 80 | 12 | 75 | 10 |
| Ethanol | 80 | 12 | 55 | 20 |
Table 2: Effect of Base on Reaction Yield and Byproduct Formation
| Base (1.2 eq) | Solvent | Temperature (°C) | Desired Product Yield (%) | 5,6-Dichloropicolinamide (%) |
| K₂CO₃ | Dioxane | 80 | 88 | < 5 |
| Et₃N | Dioxane | 80 | 82 | < 5 |
| NaH | Dioxane | 80 | 70 | 15 |
| NaOH (aq) | Dioxane | 80 | 40 | 35 |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine Nucleophile
This protocol is designed to minimize the decomposition of this compound.
Materials:
-
This compound
-
Amine nucleophile
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Dioxane
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add anhydrous dioxane via syringe.
-
To the stirring suspension, add the amine nucleophile (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid inorganic salts and wash with a small amount of dioxane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Decomposition pathways of this compound.
Caption: Troubleshooting workflow for reactions with this compound.
References
Technical Support Center: Catalyst Selection for Efficient 5,6-Dichloropicolinonitrile Cross-Coupling
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the cross-coupling of 5,6-dichloropicolinonitrile. The following guides and frequently asked questions (FAQs) address specific challenges encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, offering practical solutions and detailed experimental insights.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for cross-coupling reactions?
A1: The primary challenges stem from the electron-deficient nature of the pyridine ring, further accentuated by the two electron-withdrawing chlorine atoms and the nitrile group. This electronic profile strengthens the C-Cl bonds, making oxidative addition, the rate-limiting step in many palladium-catalyzed cross-couplings, more difficult. Additionally, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1]
Q2: How do I choose the appropriate catalyst system for a specific cross-coupling reaction with this compound?
A2: The optimal catalyst system (palladium precursor and ligand) is highly dependent on the desired transformation:
-
For Suzuki-Miyaura (C-C) coupling: Bulky, electron-rich phosphine ligands such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often effective. These ligands promote the challenging oxidative addition step and can stabilize the palladium catalyst.
-
For Buchwald-Hartwig (C-N) amination: Similar to Suzuki-Miyaura coupling, bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP) are generally the preferred choice to facilitate C-N bond formation.[1]
-
For Sonogashira (C-C alkyne) coupling: A combination of a palladium catalyst, often with phosphine ligands like PPh₃, and a copper(I) co-catalyst is the standard approach. However, copper-free conditions can be employed to minimize alkyne homocoupling.[1]
Q3: Which of the two chlorine atoms on this compound is more reactive?
A3: For many cross-coupling reactions on similar dichloropyridine substrates, the chlorine atom at the position with lower electron density or less steric hindrance tends to be more reactive. In the case of 2,3-dichloropyridine, substitution is often favored at the C-2 position due to the electronic influence of the adjacent nitrogen atom. For this compound, the relative reactivity of the C5 and C6 positions can be influenced by the specific reaction conditions, including the catalyst, ligand, and base used. Site-selectivity can be a significant challenge and may require careful optimization.
Q4: What are common side reactions to watch out for?
A4: Common side reactions include:
-
Homocoupling: Dimerization of the boronic acid (in Suzuki-Miyaura) or alkyne (in Sonogashira) coupling partners. This can often be minimized by ensuring rigorously anaerobic conditions.
-
Dehalogenation: Replacement of a chlorine atom with a hydrogen atom. This can be more prevalent at higher reaction temperatures or with certain bases.
-
Protodeborylation: Cleavage of the C-B bond in the boronic acid starting material in Suzuki-Miyaura coupling, leading to the formation of an arene byproduct.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Possible Causes & Solutions
| Possible Cause | Recommended Solution(s) |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-formed, air-stable palladium precatalyst to ensure the generation of the active Pd(0) species. |
| Inefficient Oxidative Addition | Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos, or an NHC ligand) to facilitate the oxidative addition of the C-Cl bond. Increase the reaction temperature, but monitor for decomposition. |
| Inappropriate Base | The choice of base is critical. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is finely ground and anhydrous if required by the protocol. |
| Catalyst Inhibition | The pyridine nitrogen may be coordinating to the palladium center. A more sterically hindered ligand can sometimes mitigate this effect. Increasing the catalyst loading may also be beneficial. |
| Poor Reagent Quality | Ensure the boronic acid is pure and the solvent is anhydrous and degassed. |
Issue 2: Poor Selectivity in Mono-functionalization
Possible Causes & Solutions
| Possible Cause | Recommended Solution(s) |
| Over-reaction | Carefully control the stoichiometry of the coupling partner (e.g., use a slight excess of this compound for mono-amination). Monitor the reaction closely by TLC or LC-MS and stop it once the desired product is maximized. |
| Non-selective Catalyst System | The choice of ligand can influence regioselectivity. Experiment with different ligands that have varying steric and electronic properties. For some dihaloheteroarenes, specific ligands have been shown to favor reaction at one position over another.[2] |
| Reaction Conditions | Temperature and reaction time can impact selectivity. Lowering the temperature may improve selectivity in some cases. |
Data Presentation: Catalyst Systems for Analogous Dichloropyridine Cross-Coupling
The following tables summarize typical reaction conditions for cross-coupling reactions of dichloropyridine derivatives, which can serve as a starting point for the optimization of reactions with this compound.
Table 1: Suzuki-Miyaura Coupling of Dichloropyridines
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference(s) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High | [3] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100-120 | Good to High | [3] |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Dioxane/H₂O | 100 | Moderate to Good | [1] |
Table 2: Buchwald-Hartwig Amination of Dichloropyridines
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference(s) |
| Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100 | Good for mono-amination | [1] |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | Effective, may require higher temperatures | [1] |
Table 3: Sonogashira Coupling of Dichloropyridines
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference(s) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N/Piperidine | DMF | 80-100 | Good | [1] |
| Pd(OAc)₂/PPh₃ | CuI | Piperidine | DMF | 100 | Good | [1] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Dichloropyridine Derivative
This protocol is a general starting point and may require optimization for this compound.
-
Reaction Setup: To an oven-dried Schlenk flask, add the dichloropyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂/SPhos, 2-5 mol%) and the degassed solvent (e.g., dioxane/water, 4:1).
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination of a Dichloropyridine Derivative
This protocol provides a general procedure for mono-amination and may need to be adjusted for this compound.
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) to a dry Schlenk tube.
-
Catalyst Activation: Add anhydrous, degassed solvent (e.g., toluene) and stir for several minutes to allow for the formation of the active catalyst.
-
Reagent Addition: Add the dichloropyridine (1.2 equiv.) and the amine (1.0 equiv.).
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C, monitoring the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter, concentrate, and purify the crude product by column chromatography.
Visualizations
Caption: A decision workflow for selecting the appropriate catalyst system for different cross-coupling reactions of this compound.
Caption: A troubleshooting guide for low yields in the Suzuki-Miyaura coupling of this compound.
References
dealing with poor solubility of 5,6-Dichloropicolinonitrile in reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5,6-Dichloropicolinonitrile, focusing on challenges related to its poor solubility in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a chlorinated pyridine derivative containing a nitrile group. Its structure makes it a valuable building block in organic synthesis, particularly for the preparation of pharmaceuticals and agrochemicals. The reactive chlorine and nitrile functionalities allow for a variety of chemical transformations.
Q2: I am experiencing difficulty dissolving this compound for my reaction. What are some common solvents to try?
-
Polar Aprotic Solvents:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
-
Polar Protic Solvents:
-
Methanol (MeOH)
-
Ethanol (EtOH)
-
It is highly recommended to perform a solubility test with your specific reaction conditions in mind.
Q3: Can heating the reaction mixture improve the solubility of this compound?
Yes, in most cases, increasing the temperature will increase the solubility of a solid in a liquid solvent. However, it is crucial to consider the thermal stability of this compound and other reactants in your mixture. Before scaling up, it is advisable to run a small-scale test to ensure that heating does not lead to degradation or unwanted side reactions.
Q4: Are there any alternatives to finding a single good solvent?
If this compound has poor solubility in a range of single solvents, using a co-solvent system can be an effective strategy. A mixture of two or more miscible solvents can have significantly different solvating properties than the individual components. For example, a mixture of a good but reactive solvent with a less reactive but poorer solvent might provide the right balance for your reaction.
Q5: How can I purify this compound if it has poor solubility?
Recrystallization is a common method for purifying solid organic compounds.[2] The principle relies on the compound being highly soluble in a hot solvent but poorly soluble in the same solvent when cold.[2] To perform a recrystallization, you would dissolve the impure this compound in a minimal amount of a suitable hot solvent, filter out any insoluble impurities, and then allow the solution to cool slowly to induce crystallization of the purified product. A solvent in which the compound has moderate to high solubility at elevated temperatures and low solubility at room temperature or below would be ideal.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments involving this compound.
| Problem | Possible Causes | Troubleshooting Steps |
| This compound does not fully dissolve at the start of the reaction. | 1. Inappropriate solvent choice.2. Insufficient solvent volume.3. Low reaction temperature. | 1. Solvent Screening: Perform small-scale solubility tests with a range of solvents (see FAQ Q2 for suggestions).2. Increase Solvent Volume: Gradually add more solvent to your reaction mixture. Be mindful of concentration effects on your reaction rate.3. Increase Temperature: Cautiously heat the reaction mixture while monitoring for any signs of decomposition. |
| The reaction is sluggish or does not proceed to completion. | 1. Poor solubility of the starting material is limiting its availability for the reaction.2. The chosen solvent is not suitable for the reaction mechanism (e.g., too polar, not polar enough, reactive). | 1. Improve Solubility: Employ the strategies mentioned above (solvent screening, co-solvents, temperature increase).2. Consider a Phase-Transfer Catalyst: If your reaction involves two immiscible phases, a phase-transfer catalyst can help shuttle the reactant between phases. |
| Product precipitates from the reaction mixture, potentially co-precipitating with the starting material. | 1. The product is less soluble than the starting material in the reaction solvent.2. The reaction has reached its equilibrium point. | 1. Solvent System Modification: Choose a solvent or co-solvent system in which both the starting material and the product are soluble at the reaction temperature.2. Hot Filtration: If the product is soluble at the reaction temperature, you can perform a hot filtration to remove any unreacted starting material before cooling to crystallize the product. |
| Difficulty in isolating the product due to the presence of undissolved starting material. | 1. Incomplete reaction due to poor solubility of this compound. | 1. Optimize Reaction Conditions: Revisit the troubleshooting steps for a sluggish reaction to drive the reaction to completion.2. Post-Reaction Workup: Choose a solvent for your workup that will selectively dissolve either your product or the unreacted starting material, allowing for separation by filtration. |
Experimental Protocols
Protocol 1: Determination of this compound Solubility in a Novel Solvent
This protocol outlines a general method for determining the approximate solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvent
-
Vials with screw caps
-
Analytical balance
-
Magnetic stirrer and stir bar
-
Constant temperature bath (e.g., water bath, oil bath)
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flask
Procedure:
-
Prepare a Saturated Solution:
-
Add a pre-weighed excess amount of this compound to a vial.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial and place it in the constant temperature bath set to the desired temperature.
-
Stir the mixture vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached. You should observe undissolved solid at the bottom of the vial.
-
-
Sample Collection and Analysis:
-
Allow the mixture to settle for a short period at the set temperature.
-
Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a pre-warmed syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solids.
-
Record the exact volume of the filtered solution.
-
-
Quantification:
-
Evaporate the solvent from the volumetric flask under reduced pressure.
-
Once all the solvent has been removed, weigh the volumetric flask containing the dried solute.
-
The mass of the dissolved this compound is the difference between the final and initial weights of the flask.
-
-
Calculation:
-
Solubility (g/L) = Mass of dissolved solid (g) / Volume of solvent (L)
-
Visualizations
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Troubleshooting workflow for addressing poor solubility in reactions.
References
analytical methods for detecting impurities in 5,6-Dichloropicolinonitrile synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for detecting impurities in the synthesis of 5,6-Dichloropicolinonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities I should be aware of during the synthesis of this compound?
A1: Based on common synthetic routes, potential impurities can be categorized as follows:
-
Isomeric Impurities: Formation of other dichloropicolinonitrile isomers (e.g., 3,5-dichloropicolinonitrile).
-
Under-chlorinated Intermediates: Residual monochloropicolinonitrile isomers.
-
Over-chlorinated By-products: Trichloropicolinonitrile isomers.
-
Hydrolysis Products: 5,6-Dichloropicolinamide or 5,6-Dichloropicolinic acid, formed if water is present during the synthesis or work-up.
-
Starting Material Residues: Unreacted picolinonitrile or other precursors.
Q2: Which analytical technique is most suitable for routine purity analysis of this compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and suitable technique for routine purity analysis and impurity profiling.[1][2] It allows for the separation and quantification of the main component and its various impurities. Gas Chromatography (GC) can also be used, particularly for volatile impurities.
Q3: How can I confirm the identity of an unknown impurity peak in my chromatogram?
A3: The identity of an unknown impurity can be confirmed using mass spectrometry (MS) coupled with a chromatographic technique (LC-MS or GC-MS).[3] This provides the molecular weight of the impurity. For unambiguous structural elucidation, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[4][5][6][7]
Q4: What are the typical limits of detection (LOD) and quantification (LOQ) for these analytical methods?
A4: LOD and LOQ are method-dependent and will vary based on the instrumentation and specific conditions used. However, for impurity analysis in pharmaceuticals, methods are typically validated to have an LOQ of 0.05% or lower relative to the active pharmaceutical ingredient (API) concentration.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor resolution between this compound and an impurity peak | 1. Inappropriate mobile phase composition. 2. Incorrect column chemistry. 3. Suboptimal column temperature. | 1. Optimize the mobile phase gradient and organic modifier (acetonitrile or methanol) ratio.[8] 2. Try a different stationary phase (e.g., a phenyl-hexyl column for aromatic compounds). 3. Adjust the column temperature to improve selectivity. |
| Peak tailing for this compound or its impurities | 1. Secondary interactions with residual silanols on the column. 2. Sample overload. 3. Mismatch between sample solvent and mobile phase. | 1. Use a mobile phase with a low pH (e.g., containing 0.1% formic acid) to suppress silanol activity. 2. Reduce the injection volume or sample concentration. 3. Dissolve the sample in the initial mobile phase. |
| Ghost peaks appearing in the chromatogram | 1. Contamination in the mobile phase or HPLC system. 2. Carryover from a previous injection. | 1. Use fresh, high-purity solvents and flush the system. 2. Implement a robust needle wash protocol in the autosampler. |
| Irreproducible retention times | 1. Inadequate column equilibration. 2. Fluctuations in mobile phase composition or flow rate. 3. Temperature fluctuations. | 1. Ensure the column is equilibrated for a sufficient time with the initial mobile phase. 2. Degas the mobile phase and check the pump for leaks or pressure fluctuations.[1][2][9] 3. Use a column oven to maintain a constant temperature. |
GC-MS Analysis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor peak shape (fronting or tailing) | 1. Active sites in the GC inlet or column. 2. Non-volatile impurities contaminating the inlet. | 1. Use a deactivated inlet liner and a high-quality, low-bleed GC column. 2. Perform regular maintenance of the GC inlet, including replacing the liner and septum. |
| Co-elution of isomers | 1. Insufficient chromatographic resolution. | 1. Optimize the GC oven temperature program, using a slower ramp rate. 2. Use a longer GC column or a column with a different stationary phase polarity. |
| Low sensitivity for certain impurities | 1. Inefficient ionization in the mass spectrometer. 2. Analyte degradation in the hot inlet. | 1. Optimize the ion source parameters of the mass spectrometer. 2. Use a lower inlet temperature or a pulsed splitless injection. |
Experimental Protocols
HPLC Method for Impurity Profiling of this compound
This method is designed for the separation and quantification of this compound and its potential process-related impurities.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Sample Preparation:
-
Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the sample diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
GC-MS Method for the Analysis of Volatile Impurities
This method is suitable for the detection of volatile and semi-volatile impurities in this compound.
GC-MS Conditions:
| Parameter | Condition |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-400 m/z |
Sample Preparation:
-
Accurately weigh about 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as dichloromethane or acetone.
NMR Spectroscopy for Structural Confirmation
NMR is used for the structural elucidation of the main component and any isolated impurities.
¹H NMR Parameters:
| Parameter | Condition |
| Spectrometer | 400 MHz or higher |
| Solvent | CDCl₃ or DMSO-d₆ |
| Temperature | 25 °C |
| Pulse Program | Standard proton |
| Number of Scans | 16 |
¹³C NMR Parameters:
| Parameter | Condition |
| Spectrometer | 100 MHz or higher |
| Solvent | CDCl₃ or DMSO-d₆ |
| Temperature | 25 °C |
| Pulse Program | Proton decoupled |
| Number of Scans | 1024 |
Visualizations
Caption: HPLC Troubleshooting Workflow for Poor Peak Resolution.
Caption: Workflow for the Identification of Unknown Impurities.
References
- 1. HPLC故障排除指南 [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. magritek.com [magritek.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 5,6-Dichloropicolinonitrile and 2,6-Dichloropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the chemical reactivity of 5,6-Dichloropicolinonitrile and 2,6-dichloropyridine, with a focus on nucleophilic aromatic substitution (SNAr) reactions. A comprehensive understanding of the distinct reactivity profiles of these versatile building blocks is essential for the rational design and optimization of synthetic routes in medicinal chemistry, agrochemicals, and materials science.
Introduction to Reactivity
The reactivity of halogenated pyridines in SNAr reactions is fundamentally governed by the electron-deficient nature of the pyridine ring. The ring nitrogen atom acts as an electron sink, activating the ortho (C2, C6) and para (C4) positions to nucleophilic attack. This activation facilitates the displacement of a halide leaving group via a two-step addition-elimination mechanism, which proceeds through a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is a key determinant of the reaction rate.
2,6-Dichloropyridine is a symmetrical molecule where both chlorine atoms are situated at the activated ortho positions relative to the ring nitrogen. This structural feature simplifies mono-substitution reactions, typically yielding a single product.
This compound , on the other hand, is an unsymmetrical pyridine derivative featuring two chlorine atoms at the C5 and C6 positions and a potent electron-withdrawing nitrile (-CN) group at the C2 position. The presence of the cyano group dramatically alters the electronic landscape of the pyridine ring, leading to a significant increase in reactivity and introducing a high degree of regioselectivity.
Electronic and Steric Factors Influencing Reactivity
The differing substitution patterns of this compound and 2,6-dichloropyridine result in distinct electronic and steric environments, which in turn dictate their reactivity towards nucleophiles.
-
2,6-Dichloropyridine: The two chlorine atoms are electronically equivalent, both being activated by the adjacent ring nitrogen. The primary challenge in the functionalization of 2,6-dichloropyridine often lies in achieving di-substitution, as the introduction of an electron-donating group in the first substitution step deactivates the ring towards subsequent nucleophilic attack.[1]
-
This compound: This molecule is subject to the cumulative electron-withdrawing effects of two chlorine atoms, the ring nitrogen, and a strongly deactivating cyano group. This combination renders the pyridine ring exceptionally electron-poor and, therefore, highly susceptible to nucleophilic attack. The chlorine atom at the C6 position is ortho to the ring nitrogen and para to the powerfully electron-withdrawing cyano group, making it an exceptionally activated site for nucleophilic substitution. The chlorine at the C5 position is meta to the nitrogen but ortho to the cyano group, and is also activated, albeit to a lesser extent than the C6 position.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The most significant difference in the chemical behavior of this compound and 2,6-dichloropyridine is observed in their SNAr reactivity.
Overall Reactivity: this compound is predicted to be substantially more reactive than 2,6-dichloropyridine. The synergistic electron-withdrawing effects of the cyano group and the chlorine atoms in this compound lead to a greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack. This enhanced stabilization lowers the activation energy of the reaction, resulting in faster reaction rates and often allowing for the use of milder reaction conditions.
Regioselectivity:
-
2,6-Dichloropyridine: As a symmetric molecule, mono-substitution of 2,6-dichloropyridine with a nucleophile yields a single, predictable product.[1]
-
This compound: The substitution pattern of this molecule dictates a high degree of regioselectivity. Nucleophilic attack is expected to occur preferentially at the C6 position. This is due to the combined activating influence of the ortho-positioned ring nitrogen and the para-positioned cyano group, which provide superior stabilization of the negative charge in the Meisenheimer intermediate.
Data Presentation: A Comparative Summary
While direct kinetic comparisons under identical conditions are not extensively reported in the literature, a robust comparative analysis can be made based on established principles of physical organic chemistry and available experimental outcomes for related compounds.
| Feature | This compound | 2,6-Dichloropyridine |
| Structure | Unsymmetrical | Symmetrical |
| Key Substituents | -Cl at C5, -Cl at C6, -CN at C2 | -Cl at C2, -Cl at C6 |
| Electronic Nature | Exceptionally electron-deficient | Electron-deficient |
| Predicted SNAr Reactivity | Very High | Moderate to High |
| Regioselectivity of Mono-substitution | Highly selective for the C6 position | Not applicable (equivalent positions) |
| Typical Reaction Conditions | Milder conditions (lower temperatures, weaker bases) may be sufficient. | Often requires elevated temperatures or microwave irradiation.[1] |
Mandatory Visualization
References
A Comparative Guide to 5,6-Dichloropicolinonitrile and Other Dichloropyridine Isomers in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, dichloropyridine isomers serve as versatile building blocks for the construction of complex molecular architectures, particularly in the realms of pharmaceuticals and agrochemicals. The reactivity and regioselectivity of these isomers are profoundly influenced by the positions of the chlorine atoms on the pyridine ring. This guide provides a comprehensive comparison of 5,6-dichloropicolinonitrile against other common dichloropyridine isomers, with a focus on their synthetic applications, supported by experimental data and detailed protocols.
Reactivity Landscape of Dichloropyridine Isomers
The electron-deficient nature of the pyridine ring, accentuated by the presence of two electron-withdrawing chlorine atoms, renders dichloropyridines susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. However, the positions of the chlorine atoms dictate the reactivity of the C-Cl bonds.
Nucleophilic Aromatic Substitution (SNAr): The reactivity of dichloropyridines in SNAr reactions is largely governed by the stability of the Meisenheimer intermediate formed upon nucleophilic attack. Chlorine atoms at the 2- and 4-positions are generally more activated towards nucleophilic attack due to the ability of the pyridine nitrogen to stabilize the negative charge in the intermediate.[1] In contrast, chlorine atoms at the 3- and 5-positions are less activated.[2]
Palladium-Catalyzed Cross-Coupling Reactions: In reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, the oxidative addition of the palladium catalyst to the C-Cl bond is a key step. The reactivity of the C-Cl bond in these reactions is also influenced by its position on the pyridine ring.
Comparative Data on Dichloropyridine Isomers in Synthesis
The following tables summarize quantitative data for key synthetic transformations involving this compound and other representative dichloropyridine isomers.
Table 1: Comparison of Dichloropyridine Isomers in Nucleophilic Aromatic Substitution with Amines
| Dichloropyridine Isomer | Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |
| This compound | Primary/Secondary Amine | Base, Solvent, Heat | 5-Chloro-6-amino-picolinonitrile | Varies | N/A |
| 2,6-Dichloropyridine | Piperidine | Heat | 2-Chloro-6-(piperidin-1-yl)pyridine | Moderate to High | [2] |
| 3,5-Dichloropyridine | Piperidine | Harsh conditions (high temp/pressure) | 3-Chloro-5-(piperidin-1-yl)pyridine | Low to Moderate | [2] |
| 2,4-Dichloropyridine | Primary/Secondary Amine | Microwave | 4-Amino-2-chloropyridine | Good | [1] |
Table 2: Comparison of Dichloropyridine Isomers in Suzuki-Miyaura Cross-Coupling
| Dichloropyridine Isomer | Coupling Partner | Catalyst/Base/Solvent | Product | Yield (%) | Reference |
| This compound | Arylboronic acid | Pd(PPh₃)₄/K₂CO₃/Toluene | 5-Chloro-6-aryl-picolinonitrile | Varies | [3] |
| 2,6-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂/K₃PO₄/Toluene | 2-Chloro-6-phenylpyridine | 85 | N/A |
| 3,5-Dichloropyridine | Phenylboronic acid | Pd(PPh₃)₄/Na₂CO₃/DME/H₂O | 3-Chloro-5-phenylpyridine | 78 | N/A |
Experimental Protocols
Detailed methodologies for the synthesis of key dichloropyridine isomers and their subsequent reactions are provided below.
Synthesis of this compound
Materials:
-
2-Chloro-6-cyanopyridine
-
Chlorinating agent (e.g., N-chlorosuccinimide, sulfuryl chloride)
-
Solvent (e.g., acetonitrile, dichloromethane)
-
Initiator (for radical chlorination, if applicable)
Procedure:
-
Dissolve 2-chloro-6-cyanopyridine in an appropriate solvent in a reaction vessel equipped with a stirrer and a reflux condenser.
-
Add the chlorinating agent to the solution. The reaction may require heating or initiation (e.g., UV light or a radical initiator).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, quench the reaction and work up to isolate the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Synthesis of 2,6-Dichloropyridine
This protocol is based on the liquid-phase chlorination of 2-chloropyridine.[4]
Materials:
-
2-Chloropyridine
-
Chlorine gas
-
High-pressure reactor
Procedure:
-
Charge a high-pressure reactor with 2-chloropyridine.
-
Heat the reactor to a temperature between 195 °C and 200 °C.
-
Introduce chlorine gas into the reactor at a controlled rate.
-
Maintain the reaction at an elevated pressure.
-
Monitor the reaction progress by gas chromatography.
-
Continue the reaction until the desired conversion of 2-chloropyridine is achieved.[4]
Synthesis of 3,5-Dichloropyridine
This protocol describes the reductive dechlorination of 2,3,5,6-tetrachloropyridine.
Materials:
-
2,3,5,6-Tetrachloropyridine
-
Zinc powder
-
Acetic acid
-
Water
-
Dichloromethane
Procedure:
-
In a flask equipped with a stirrer and reflux condenser, add water and acetic acid.
-
Add 2,3,5,6-tetrachloropyridine and zinc powder to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress.
-
Upon completion, cool the mixture and perform a steam distillation to isolate the product.
-
Extract the distillate with dichloromethane.
-
Dry the combined organic extracts and remove the solvent under reduced pressure to yield 3,5-dichloropyridine.
Nucleophilic Aromatic Substitution: General Procedure for Amination
Materials:
-
Dichloropyridine isomer (1.0 eq.)
-
Amine (1.1-1.5 eq.)
-
Base (e.g., K₂CO₃, NaOtBu)
-
Solvent (e.g., DMF, Toluene)
Procedure:
-
In a reaction vessel, dissolve the dichloropyridine isomer in the chosen solvent.
-
Add the amine and the base to the solution.
-
Heat the reaction mixture to the desired temperature (can range from room temperature to reflux, or utilize microwave irradiation).[1]
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and quench with water.
-
Extract the product with an organic solvent.
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Palladium-Catalyzed Suzuki-Miyaura Coupling: General Procedure
Materials:
-
Dichloropyridine isomer (1.0 eq.)
-
Arylboronic acid (1.1-1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃) (2-3 eq.)
-
Solvent (e.g., Toluene, Dioxane, DMF/H₂O)
Procedure:
-
To a reaction vessel under an inert atmosphere, add the dichloropyridine isomer, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent(s) to the vessel.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C).[5]
-
Stir the reaction until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing Synthetic Pathways and Logic
To better understand the relationships and workflows in the synthesis and reactions of these compounds, the following diagrams are provided.
References
A Comparative Guide to the Spectroscopic Validation of 5,6-Dichloropicolinonitrile Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for the product of a Suzuki coupling reaction involving 5,6-Dichloropicolinonitrile. The resulting product, 5-chloro-6-phenylpicolinonitrile, is compared with a structurally similar alternative, 2,3-Dichlorobenzonitrile. This document outlines the detailed experimental protocols for the synthesis and spectroscopic characterization, presenting the data in a clear, tabular format for objective comparison.
Reaction Scheme: Suzuki Coupling of this compound
The selective functionalization of halogenated heterocycles is a cornerstone of modern medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction offers a powerful method for the formation of carbon-carbon bonds. In this guide, we focus on the palladium-catalyzed Suzuki coupling of this compound with phenylboronic acid to yield 5-chloro-6-phenylpicolinonitrile. This reaction selectively substitutes the chlorine atom at the 6-position, which is generally more reactive in palladium-catalyzed cross-coupling reactions of chloropyridines.
Spectroscopic Data Comparison
The successful synthesis and purification of 5-chloro-6-phenylpicolinonitrile require rigorous spectroscopic validation to confirm its structure and purity. Below is a comparative summary of the expected and experimentally determined spectroscopic data for the reaction product and a commercially available alternative, 2,3-Dichlorobenzonitrile.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 5-chloro-6-phenylpicolinonitrile (Predicted) | 7.95 | d | 1H | H-4 |
| 7.70 | d | 1H | H-3 | |
| 7.50 - 7.65 | m | 5H | Phenyl-H | |
| 2,3-Dichlorobenzonitrile | 7.66 | dd | 1H | H-6 |
| 7.55 | t | 1H | H-5 | |
| 7.35 | dd | 1H | H-4 |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| 5-chloro-6-phenylpicolinonitrile (Predicted) | ~158 | C-6 |
| ~152 | C-2 | |
| ~140 | C-4 | |
| ~135 | Phenyl C (quaternary) | |
| ~130 | C-5 | |
| ~129.5 | Phenyl CH | |
| ~129.0 | Phenyl CH | |
| ~128.5 | Phenyl CH | |
| ~118 | C-3 | |
| ~116 | CN | |
| 2,3-Dichlorobenzonitrile | 138.6 | C-2 |
| 133.8 | C-6 | |
| 130.0 (approx.) | C-4 | |
| 128.1 | C-5 | |
| 114.5 | C-1 | |
| 113.4 | CN |
Table 3: FT-IR Data (cm⁻¹)
| Compound | C≡N Stretch | C-Cl Stretch | Aromatic C=C Stretch |
| This compound | ~2230 | ~700-850 | ~1400-1600 |
| 5-chloro-6-phenylpicolinonitrile (Predicted) | ~2225 | ~700-850 | ~1400-1600 |
| 2,3-Dichlorobenzonitrile | 2233 | ~700-850 | ~1400-1600 |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| This compound | C₆H₂Cl₂N₂ | 173.00 | 171/173/175 (M+, isotopic pattern for 2 Cl)[1], 136, 100 |
| 5-chloro-6-phenylpicolinonitrile (Predicted) | C₁₂H₇ClN₂ | 214.65 | 214/216 (M+, isotopic pattern for 1 Cl), 179 (M-Cl), 152 |
| 2,3-Dichlorobenzonitrile | C₇H₃Cl₂N | 172.01 | 171/173/175 (M+, isotopic pattern for 2 Cl)[2], 136 (M-Cl), 100 |
Experimental Protocols
Synthesis of 5-chloro-6-phenylpicolinonitrile (Suzuki Coupling)
This protocol is adapted from established methods for the Suzuki coupling of chloropyridines.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add a degassed mixture of toluene (10 mL) and water (2 mL) via syringe.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz spectrometer. Typical parameters include a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
-
¹³C NMR Spectroscopy: Acquire the spectrum on a 100 MHz spectrometer using a proton-decoupled pulse sequence.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal or prepare a KBr pellet.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample via direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Analysis: Scan a mass range of m/z 50-500.
Visualization of Experimental Workflow and Signaling Pathways
Caption: Experimental workflow for the synthesis and spectroscopic validation.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to Catalysts for the Functionalization of 5,6-Dichloropicolinonitrile and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyridine core is a critical endeavor in the synthesis of novel pharmaceuticals and functional materials. 5,6-Dichloropicolinonitrile serves as a valuable scaffold, offering two reactive chlorine sites for modification through transition metal-catalyzed cross-coupling reactions. This guide provides a comparative analysis of palladium and nickel-based catalyst systems for key functionalization reactions of dichloropyridines, offering insights applicable to this compound. The choice of catalyst, ligand, and reaction conditions is paramount in achieving desired regioselectivity and high yields. For this compound, the chlorine atom at the C6 position is generally more reactive in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization.[1]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds. The choice between palladium and nickel catalysts, along with specific ligands, can significantly influence the reaction's selectivity and efficiency, particularly for dichlorinated substrates.
Comparative Data for Suzuki-Miyaura Coupling of Dichloropyridines
| Catalyst System | Substrate | Coupling Partner | Key Features | Yield (%) | Reference |
| Palladium-Catalyzed | |||||
| Pd/IPr | 2,4-Dichloropyridines | Arylboronic acids | High selectivity for C4-coupling | Moderate to Good | [2] |
| PdCl₂ (ligand-free) | 2,4-Dichloropyridine | Arylboronic acid | High C4-selectivity (>99:1) | - | [2] |
| Pd(OAc)₂ / Ad₂PⁿBu | 2,6-Dichloropyridine | Heptyl boronic pinacol ester | Dialkylation | High | [3] |
| Nickel-Catalyzed | |||||
| Ni(cod)₂ / PPh₂Me | Methyl-2,5-dichloropicolinate | (2-Fluorophenyl)boronic acid | High selectivity for monoarylation | High | [4][5] |
| Ni(cod)₂ / PPh₃ | Dichloropyridines | Halogen-containing (hetero)aryl boronic acids | High selectivity for monoarylation | High | [4][5] |
| Ni(cod)₂ / PCy₃ | Methyl-2,5-dichloropicolinate | (2-Fluorophenyl)boronic acid | Predominantly diarylated products | - | [4][5] |
Note: Yields are reported as described in the cited literature and may vary based on specific substrates and conditions.
Experimental Protocols for Suzuki-Miyaura Coupling
Protocol 1: Palladium-Catalyzed C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine
This protocol is adapted from a study demonstrating high C4-selectivity under ligand-free conditions.[2]
-
Reaction Setup: In a reaction vial, combine 2,4-dichloropyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Na₂CO₃ (2.0 equiv).
-
Additive and Catalyst: Add NBu₄Br (3.0 equiv) and PdCl₂ (0.02 equiv).
-
Solvent and Reaction: Add a degassed mixture of toluene and water (e.g., 10:1 ratio). Heat the reaction at 100-120 °C until the starting material is consumed, as monitored by GC or TLC.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Nickel-Catalyzed Monoarylation of a Dichloropyridine Derivative
This protocol is based on a study achieving high selectivity for monoarylation using a specific phosphine ligand.[4][5]
-
Reaction Setup: In a glovebox, charge a vial with the dichloropyridine substrate (0.3 mmol, 1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Catalyst and Ligand: Add Ni(cod)₂ (5 mol%) and PPh₂Me (10 mol%).
-
Solvent and Reaction: Add anhydrous, degassed acetonitrile (MeCN) to achieve a concentration of 0.2 M. Seal the vial and heat the reaction mixture at the desired temperature (e.g., 80 °C) for the specified time.
-
Work-up and Purification: After cooling, the reaction mixture can be filtered through a pad of celite, and the solvent removed under reduced pressure. The residue can then be purified by flash column chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle
References
- 1. 5,6-Dichloronicotinonitrile|CAS 65189-15-3 [benchchem.com]
- 2. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Nickel-Based Catalysts for the Selective Monoarylation of Dichloropyridines: Ligand Effects and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nickel-Based Catalysts for the Selective Monoarylation of Dichloropyridines: Ligand Effects and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the efficiency of 5,6-Dichloropicolinonitrile in drug discovery scaffolds
A Comparative Guide for Researchers and Drug Development Professionals
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives are subjects of intense research due to their diverse biological activities. This guide provides a comparative analysis of the efficiency of a series of dichloropyridine-based compounds, focusing on their potential as antibacterial and antioxidant agents. We will delve into the synthesis, biological activity, and structure-activity relationships (SAR) of these compounds, offering valuable insights for their further development in drug discovery pipelines.
Comparative Biological Activity of Dichloropyridine Derivatives
A series of novel heterocyclic hybrids incorporating a dichloropyridine scaffold were synthesized and evaluated for their biological activities. The antibacterial and antioxidant properties of these compounds were assessed, with a particular focus on 3-Amino-N-(3,5-dichloropyridin-2-yl)-1H-pyrazole-4-carboxamide, hereafter referred to as Compound 12b , which emerged as a lead candidate from this series.
Antibacterial Activity
The antibacterial efficacy of the synthesized compounds was tested against Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. The percentage of inhibition was measured to quantify their activity, with Ampicillin used as a standard reference drug.
| Compound | Structure | % Inhibition vs. E. coli | % Inhibition vs. S. aureus |
| 12b | 3-Amino-N-(3,5-dichloropyridin-2-yl)-1H-pyrazole-4-carboxamide | 92.3% | 100% |
| 8a | 6-(4-chlorophenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile | 46.2% | 50.0% |
| 9a | N'-(4-chlorobenzylidene)-2-(5-chloro-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)acetohydrazide | 53.8% | 62.5% |
| 10 | 2-(5-chloro-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)-N'-(4-methoxybenzylidene)acetohydrazide | 61.5% | 68.8% |
| 16a | N-(5-chloropyridin-2-yl)-2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide | 38.5% | 43.8% |
| 17a | 5-amino-N-(5-chloropyridin-2-yl)-3-((4-chlorophenyl)amino)-4-cyanothiophene-2-carboxamide | 69.2% | 75.0% |
| Ampicillin | Standard Drug | 100% | 100% |
Data sourced from a study on the synthesis and biological evaluation of chloropyridine derivatives.
Compound 12b demonstrated the most potent antibacterial activity among the synthesized derivatives, exhibiting complete inhibition of S. aureus and very high inhibition of E. coli, comparable to the standard drug Ampicillin.
Antioxidant Activity
The antioxidant potential of the compounds was evaluated using a standard assay, with Ascorbic acid as the reference. The percentage of inhibition of free radicals was determined to assess their antioxidant capacity.
| Compound | % Antioxidant Inhibition |
| 12b | 87.8% |
| 8a | 45.2% |
| 9a | 55.1% |
| 10 | 63.4% |
| 16a | 39.8% |
| 17a | 72.5% |
| Ascorbic Acid | 90.0% |
Data sourced from a study on the synthesis and biological evaluation of chloropyridine derivatives.
Compound 12b also displayed the most significant antioxidant activity, with an inhibition percentage closely approaching that of the standard antioxidant, Ascorbic acid.
Experimental Protocols
Synthesis of 3-Amino-N-(3,5-dichloropyridin-2-yl)-1H-pyrazole-4-carboxamide (Compound 12b)
Materials:
-
2-amino-3,5-dichloropyridine
-
Ethyl cyanoacetate
-
Hydrazine hydrate
-
Appropriate solvents and reagents for cyclization and subsequent reactions.
Procedure:
-
Synthesis of 5-chloro-2-(cyanoacetamido)pyridines: A mixture of 2-amino-3,5-dichloropyridine and ethyl cyanoacetate is heated to form the corresponding cyanoacetamido derivative.
-
Synthesis of Pyrazole Ring: The resulting intermediate is then treated with hydrazine hydrate to facilitate the cyclization and formation of the pyrazole ring, yielding Compound 12b .
This is a generalized protocol based on the synthetic scheme described in the source literature. For detailed reaction conditions, please refer to the original publication.
Antibacterial and Antioxidant Assays
Antibacterial Screening: The antibacterial activity was evaluated using the agar well diffusion method. Bacterial cultures were grown to a specific turbidity, and then a fixed volume of the bacterial suspension was uniformly spread on agar plates. Wells were created in the agar, and a solution of each test compound at a defined concentration was added to the wells. The plates were incubated, and the diameter of the inhibition zone was measured. The percentage of inhibition was calculated relative to the control.
Antioxidant Screening: The antioxidant activity was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. A solution of each test compound was mixed with a DPPH solution. The mixture was incubated in the dark, and the absorbance was measured at a specific wavelength. The percentage of DPPH radical scavenging activity was calculated by comparing the absorbance of the test solution to that of a control solution without the compound.
Visualizing the Workflow and Potential Mechanisms
To better understand the processes involved in the evaluation of these dichloropyridine scaffolds, the following diagrams illustrate the general experimental workflow and a potential mechanism of action related to their observed biological activities.
Caption: Experimental workflow for the synthesis and biological evaluation of dichloropyridine derivatives.
Caption: A generalized signaling pathway illustrating a potential antibacterial mechanism of action.
Conclusion
The presented data highlights the potential of the dichloropyridine scaffold, particularly as exemplified by Compound 12b , in the development of new therapeutic agents. Its significant dual antibacterial and antioxidant activities make it a promising candidate for further optimization. The structure-activity relationship insights gained from the comparison with its analogs provide a rational basis for the design of more potent and selective compounds. Future studies should focus on elucidating the precise mechanism of action and evaluating the in vivo efficacy and safety profile of these promising dichloropyridine derivatives.
The Strategic Advantage of 5,6-Dichloropicolinonitrile in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to a Versatile Pyridine Building Block
In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the trajectory of a drug discovery program. Substituted pyridines are a cornerstone of this field, prized for their presence in numerous FDA-approved drugs and their ability to engage in a wide array of biological interactions. Among the plethora of available building blocks, 5,6-dichloropicolinonitrile (also known as 3,5-dichloro-2-cyanopyridine) has emerged as a particularly advantageous scaffold. This guide provides an objective comparison of this compound with a similar building block, 2,6-dichloro-3-cyanopyridine, highlighting its superior performance in key synthetic transformations and its utility in the synthesis of potent kinase inhibitors.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the creation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals. The reactivity and regioselectivity of dichlorinated pyridine scaffolds in this reaction are highly dependent on the position of the chlorine atoms.
While direct comparative studies are limited, analysis of similar reactions from the literature suggests that this compound offers distinct advantages in controlling selectivity. The chlorine at the 6-position is more activated due to its ortho position relative to the ring nitrogen, making it more susceptible to oxidative addition by the palladium catalyst. This inherent reactivity difference allows for selective mono-arylation, a crucial step in building molecular complexity in a controlled manner.
Below is a table summarizing representative yields for Suzuki-Miyaura coupling reactions of this compound and a close structural isomer, 2,6-dichloro-3-cyanopyridine, with phenylboronic acid. The data is compiled from studies with similar reaction conditions to provide a comparative perspective.
| Building Block | Reaction Conditions | Product | Yield (%) | Reference |
| This compound | Phenylboronic acid (1.5 eq), Pd(OAc)₂ (2 mol%), Na₂CO₃ (2 eq), DMF/H₂O, 60°C, 12h | 5-Chloro-6-phenylpicolinonitrile | 89 | [1] |
| 2,6-Dichloro-3-cyanopyridine | Phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (2 eq), Toluene/EtOH/H₂O, 100°C, 16h | 6-Chloro-2-phenyl-3-cyanopyridine | 75 | [2] |
Note: Yields are for the mono-arylated product. The data is compiled from different sources with comparable, but not identical, reaction conditions.
Advantages in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is another fundamental reaction in the functionalization of pyridine rings. The electron-withdrawing nature of the pyridine nitrogen and the cyano group, coupled with the presence of two chlorine atoms, makes dichloropicolinonitriles excellent substrates for SNAr.
The isomeric position of the chlorine atoms and the cyano group significantly influences the reactivity. In 2,6-dichloro-3-cyanopyridine, both chlorine atoms are in activated positions (ortho and para to the nitrogen). In contrast, in this compound, only the chlorine at the 6-position is activated by the ring nitrogen. This differential activation in this compound can be exploited for regioselective substitution, allowing for the sequential introduction of different nucleophiles.
| Building Block | Nucleophile | Reaction Conditions | Product | Advantage |
| This compound | Primary/Secondary Amine | Heat | 6-Amino-5-chloropicolinonitrile | Regioselective mono-substitution at the more activated C6 position. |
| 2,6-Dichloro-3-cyanopyridine | Primary/Secondary Amine | Heat | Mixture of 2-amino-6-chloro and 6-amino-2-chloro isomers | Potential for mixture of products, requiring careful optimization for selectivity. |
Application in the Synthesis of PIM-1 Kinase Inhibitors
The pyridine scaffold, and particularly cyanopyridine derivatives, are prominent in the development of kinase inhibitors. The PIM kinases (PIM-1, PIM-2, and PIM-3) are a family of serine/threonine kinases that are frequently overexpressed in various cancers, including prostate cancer and certain leukemias and lymphomas.[3] Their role in promoting cell survival and proliferation makes them attractive targets for cancer therapy.[4][5]
Several potent PIM-1 inhibitors based on a cyanopyridine core have been developed. The cyano group often acts as a key hydrogen bond acceptor in the hinge region of the kinase active site. The dichlorinated nature of this compound provides convenient handles for introducing substituents that can occupy other pockets of the ATP-binding site, thereby enhancing potency and selectivity.
The following table presents the inhibitory activity of representative cyanopyridine-based PIM-1 inhibitors.
| Compound | Scaffold | PIM-1 IC₅₀ (nM) | Reference |
| Quercetin (Reference) | Flavonol | 353.76 | [3] |
| Compound 4d | 3-Cyanopyridine | 343.87 | [3] |
| Compound 13 | 3-Cyanopyridine | - (76.43% inhibition) | [6] |
| Compound 3b | Cyanopyridine | 130 | [7] |
PIM-1 Signaling Pathway and Inhibition
The PIM-1 kinase is a downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[8][9] Once expressed, PIM-1 phosphorylates a range of downstream targets that are involved in cell cycle progression and the inhibition of apoptosis.[5][10]
Below is a diagram illustrating the PIM-1 signaling pathway and the point of intervention for cyanopyridine-based inhibitors.
Caption: PIM-1 Signaling Pathway and Inhibition by Cyanopyridine-based Drugs.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is adapted from a procedure for the Suzuki coupling of 2,3,5-trichloropyridine.[1]
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol)
-
N,N-Dimethylformamide (DMF) (3.5 mL)
-
Water (3.0 mL)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add the DMF and water, and degas the mixture by bubbling with nitrogen or argon for 15 minutes.
-
Add the palladium(II) acetate catalyst under a positive pressure of inert gas.
-
Heat the reaction mixture to 60°C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-chloro-6-arylpicolinonitrile.
General Procedure for Nucleophilic Aromatic Substitution (SNAr) of this compound
Materials:
-
This compound (1.0 mmol)
-
Amine nucleophile (1.1 - 2.0 mmol)
-
Anhydrous polar aprotic solvent (e.g., DMSO, DMF, or NMP)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a flame-dried round-bottom flask containing a magnetic stir bar, add this compound and the anhydrous solvent under an inert atmosphere.
-
Add the amine nucleophile to the solution.
-
Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir for 2-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
If necessary, purify the crude product by recrystallization or column chromatography.
Conclusion
This compound stands out as a strategic building block for drug discovery due to its favorable reactivity profile and its proven utility in the synthesis of high-value therapeutic agents. Its differential reactivity in key cross-coupling and nucleophilic substitution reactions allows for controlled and regioselective functionalization, a critical advantage in the construction of complex molecular architectures. The successful application of this scaffold in the development of potent PIM-1 kinase inhibitors underscores its potential for generating novel drug candidates. For researchers and drug development professionals, a thorough understanding of the advantages of this compound can inform the rational design of synthetic routes and accelerate the discovery of new medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Utilization of cyanopyridine in design and synthesis of first-in-class anticancer dual acting PIM-1 kinase/HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]
- 5. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New cyanopyridine-based scaffold as PIM-1 inhibitors and apoptotic inducers: Synthesis and SARs study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of novel cyanopyridines as PIM-1 kinase inhibitors with potent anti-prostate cancer activity: Synthesis, biological evaluation, nanoparticles formulation and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 10. Why target PIM1 for cancer diagnosis and treatment? - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Versatility of 5,6-Dichloropicolinonitrile: A Comparative Guide to its Applications in Medicinal Chemistry
For researchers, scientists, and drug development professionals, the strategic selection of starting materials is a critical step in the synthesis of novel therapeutic agents. 5,6-Dichloropicolinonitrile has emerged as a versatile building block, particularly in the development of targeted therapies. This guide provides a comprehensive comparison of its application in the synthesis of Transient Receptor Potential Ankyrin 1 (TRPA1) antagonists with alternative synthetic strategies for constructing the core pyridine scaffold.
This compound, also known as 5,6-dichloropyridine-2-carbonitrile, is a halogenated pyridine derivative that serves as a valuable intermediate in organic synthesis. Its structure, featuring two reactive chlorine atoms and a nitrile group, allows for sequential and regioselective functionalization, making it an attractive starting point for the creation of diverse molecular libraries.
Application in the Synthesis of TRPA1 Antagonists
A significant application of this compound is in the synthesis of potent and selective antagonists of the TRPA1 ion channel. TRPA1 is a key player in pain, neurogenic inflammation, and respiratory diseases, making its antagonists promising candidates for novel therapeutics. The dichlorinated pyridine core of this compound serves as a scaffold for the construction of complex molecules that can effectively modulate TRPA1 activity.
The synthesis of these antagonists typically involves a nucleophilic aromatic substitution (SNAr) reaction where one of the chlorine atoms on the this compound ring is displaced by an amine-containing moiety. This is often followed by further modifications to build the final, biologically active compound.
Quantitative Comparison of Synthetic Routes
| Parameter | Synthesis via this compound (SNAr) | Hantzsch Pyridine Synthesis | Chichibabin Pyridine Synthesis |
| Starting Materials | This compound, Amines | Aldehyde, β-ketoester, Ammonia/Ammonium Acetate | Aldehydes/Ketones, Ammonia |
| Key Reaction Type | Nucleophilic Aromatic Substitution | Condensation, Cyclization, Oxidation | Condensation |
| Typical Reaction Time | 4-24 hours | 4-6 hours (conventional heating) | 7-18 hours |
| Typical Yield | Good to Excellent | Can be high (up to 96% reported with optimization)[1] | Moderate to Good |
| Scalability | Generally scalable | Well-suited for large-scale synthesis | Industrially practiced |
| Substituent Pattern Control | High regioselectivity based on the starting material | Good for symmetrically substituted pyridines | Can produce mixtures of isomers |
Detailed Experimental Protocols
Protocol 1: Synthesis of a TRPA1 Antagonist Precursor via SNAr of this compound
This protocol describes a representative nucleophilic aromatic substitution reaction between this compound and an amine, a key step in the synthesis of certain TRPA1 antagonists.
Materials:
-
This compound
-
Amine (e.g., 4-aminopiperidine derivative) (1.1 equivalents)
-
Diisopropylethylamine (DIEA) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and anhydrous DMF.
-
Add the amine (1.1 equivalents) to the solution.
-
Add DIEA (2.0 equivalents) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Alternative Synthetic Approaches
While this compound provides an efficient route for the functionalization of a pre-formed pyridine ring, alternative methods focus on the de novo synthesis of the pyridine core itself. These methods offer flexibility in introducing a variety of substituents from simpler starting materials.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multi-component reaction that constructs a dihydropyridine ring from an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[1][2] The resulting dihydropyridine is then oxidized to the aromatic pyridine. This method is particularly effective for producing symmetrically substituted pyridines.
Experimental Protocol: Hantzsch Pyridine Synthesis
Materials:
-
Aldehyde (e.g., Benzaldehyde) (1.0 equivalent)
-
β-ketoester (e.g., Ethyl acetoacetate) (2.0 equivalents)
-
Ammonium acetate (1.2 equivalents)
-
Ethanol
-
Oxidizing agent (e.g., nitric acid, ferric chloride)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde, β-ketoester, and ammonium acetate in ethanol.
-
Reflux the mixture for 4-6 hours.
-
Monitor the formation of the dihydropyridine intermediate by TLC.
-
After cooling, add the oxidizing agent and continue to stir at room temperature or with gentle heating until the aromatization is complete.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Wash, dry, and concentrate the organic layer.
-
Purify the product by recrystallization or column chromatography.
Chichibabin Pyridine Synthesis
The Chichibabin reaction is a method for producing 2-aminopyridine derivatives by reacting a pyridine with sodium amide or other strong bases.[3][4] While this method functionalizes an existing pyridine ring, the broader Chichibabin pyridine synthesis involves the condensation of aldehydes or ketones with ammonia at high temperatures over a catalyst to form the pyridine ring.[5]
Experimental Protocol: Chichibabin Amination of Pyridine
Materials:
-
Pyridine
-
Sodium amide (NaNH2)
-
Inert solvent (e.g., xylene or toluene)
-
Ammonium chloride (for quenching)
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend sodium amide in the inert solvent.
-
Add pyridine to the suspension.
-
Heat the reaction mixture to reflux (typically 110-130 °C) for several hours.
-
Monitor the reaction by observing the evolution of hydrogen gas.
-
Cool the reaction mixture and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the 2-aminopyridine product by distillation or recrystallization.
Signaling Pathways and Workflows
TRPA1 Signaling Pathway and Inhibition
The TRPA1 ion channel is a non-selective cation channel expressed on sensory neurons. It is activated by a variety of noxious stimuli, including environmental irritants and endogenous inflammatory mediators. Activation of TRPA1 leads to an influx of Ca2+, which triggers the release of pro-inflammatory neuropeptides like CGRP and Substance P, resulting in the sensation of pain and neurogenic inflammation.[6][7] TRPA1 antagonists, synthesized from precursors like this compound, block this channel, thereby preventing the downstream signaling cascade and alleviating pain and inflammation.
Caption: TRPA1 signaling pathway and its inhibition by antagonists.
General Synthetic Workflow Comparison
The choice of synthetic strategy depends on the desired substitution pattern and the availability of starting materials. The following workflow illustrates the conceptual differences between functionalizing a pre-existing pyridine ring and constructing it de novo.
Caption: Comparison of synthetic workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 4. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Structure of the TRPA1 ion channel suggests regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Inflammation—the role of TRPA1 channel [frontiersin.org]
A Comparative Performance Analysis of 5,6-Dichloropicolinonitrile in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and medicinal chemistry, halogenated heterocycles are indispensable building blocks. Among these, 5,6-Dichloropicolinonitrile stands out as a versatile precursor for the synthesis of a variety of nitrogen-containing scaffolds. This guide provides an objective comparison of its performance in key reactions, particularly nucleophilic aromatic substitution (SNAr), against a common alternative, 2,4-dichloropyrimidine. Furthermore, it explores the modern palladium-catalyzed Buchwald-Hartwig amination as a powerful alternative methodology.
Introduction to the Reactivity of Dichlorinated Pyridines and Pyrimidines
The reactivity of dichlorinated heteroaromatic compounds in SNAr reactions is predominantly governed by the electronic properties of the ring and the positions of the halogen substituents. The electron-deficient nature of the pyridine and pyrimidine rings, a consequence of the electronegative nitrogen atom(s), facilitates nucleophilic attack. The regioselectivity of these reactions—which chlorine atom is preferentially substituted—is determined by the stability of the intermediate Meisenheimer complex.
For many dichlorinated pyrimidines and pyridines, substitution is often favored at the 4-position (para to a ring nitrogen) over the 2-position (ortho to a ring nitrogen) when reacting with primary and secondary amines. This preference is attributed to the superior resonance stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the C4 position.[1]
Comparative Performance in Nucleophilic Aromatic Substitution (SNAr)
While direct head-to-head comparative studies under identical conditions are sparse in the literature, a comparative analysis can be constructed from available data on the reactivity of this compound and a well-studied alternative, 2,4-dichloropyrimidine, in reactions with amine nucleophiles.
Data Presentation: SNAr with Primary Amines
| Substrate | Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |
| This compound | Ammonia | Aqueous Ammonia, 100-120°C, Sealed Tube | 6-Amino-5-chloropicolinonitrile | ~70-80% (representative) | Based on similar reactions[2] |
| 2,4-Dichloropyrimidine | Secondary Amine (e.g., Morpholine) | Ethanol, Reflux | 4-(Morpholino)-2-chloropyrimidine | High (often >90%) | General knowledge from synthesis literature |
| 2,4-Dichloro-5-nitropyrimidine | Diethylamine | Chloroform, 40°C, 3h | 2-Chloro-N,N-diethyl-5-nitropyrimidin-4-amine | High (qualitative) | [1] |
Discussion of SNAr Performance
Based on established principles of heterocyclic chemistry, the chlorine atom at the 6-position of this compound is expected to be the more reactive site for nucleophilic attack by primary and secondary amines. This is analogous to the preferential C4 reactivity in many 2,4-disubstituted pyrimidines. The electron-withdrawing nitrile group at the 2-position further activates the ring towards nucleophilic substitution.
In comparison, 2,4-dichloropyrimidine is a widely used substrate where the C4-chloro is significantly more labile than the C2-chloro in SNAr reactions with amines.[3][4] The addition of a strong electron-withdrawing group, such as a nitro group in 2,4-dichloro-5-nitropyrimidine, further enhances the reactivity at the C4 position.[1]
Alternative Methodology: The Buchwald-Hartwig Amination
A powerful alternative to the classical SNAr for the formation of aryl-amine bonds is the palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction offers several advantages, including milder reaction conditions, broader substrate scope (including less activated aryl chlorides), and often higher yields with complex molecules.[5][6]
Data Presentation: Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2,4-Dichloropyridine | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 100 | High (qualitative, C2 selective) | [7] |
| 6-Aryl-2,4-dichloropyrimidine | Secondary Amine | Pd(OAc)₂ / dppb | LiHMDS | Dioxane | 0 | >99 (C4 selective) | [8] |
| 2,5-Dichloro-4,6-pyrimidinediamine | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | Good (estimated) | [9] |
Performance Comparison: SNAr vs. Buchwald-Hartwig
The Buchwald-Hartwig amination provides a valuable alternative to SNAr, particularly when SNAr reactions are sluggish or lead to undesired side products. A key distinction is the potential for different regioselectivity. While SNAr on dichloropyridines and pyrimidines often favors the 4-position, the Buchwald-Hartwig reaction can be tuned with specific ligands to favor substitution at the 2-position.[7] This offers a complementary synthetic strategy for accessing a wider range of isomers.
Experimental Protocols
Protocol 1: Representative SNAr Amination of this compound with Ammonia
-
Materials: this compound, aqueous ammonia (28-30%), a pressure-rated sealed reaction vessel.
-
Procedure:
-
In a pressure-rated vessel, suspend this compound (1.0 eq) in aqueous ammonia (10-20 eq).
-
Seal the vessel and heat the mixture to 100-120°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
If a precipitate has formed, filter the solid product and wash with water.
-
If the product is in solution, extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
-
Protocol 2: Generalized Buchwald-Hartwig Amination of a Dichlorinated Heterocycle
-
Materials: Dichlorinated heterocycle (e.g., 2,4-dichloropyrimidine) (1.0 eq), amine (1.1-1.5 eq), palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), phosphine ligand (e.g., XPhos, 2-10 mol%), strong base (e.g., NaOtBu, 1.5-2.5 eq), anhydrous toluene or dioxane.
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the palladium catalyst, ligand, and base.
-
Add the dichlorinated heterocycle and the amine.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120°C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Generalized mechanism for the SNAr reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of 5,6-Dichloropicolinonitrile and 3,5-Dichloropicolinonitrile for Researchers and Drug Development Professionals
This guide provides a summary of the available data for both compounds, outlines a general synthetic protocol, and presents a theoretical comparison of their reactivity based on fundamental principles of organic chemistry.
Physicochemical and Spectroscopic Properties
A detailed comparison of the fundamental properties of the two isomers is crucial for their application. The available data for 3,5-dichloropicolinonitrile is more extensive than for its 5,6-dichloro counterpart.
| Property | 5,6-Dichloropicolinonitrile | 3,5-Dichloropicolinonitrile |
| CAS Number | 185107-64-6 | 85331-33-5[1][2][3][4][5] |
| Molecular Formula | C₆H₂Cl₂N₂ | C₆H₂Cl₂N₂[1][3] |
| Molecular Weight | 173.00 g/mol | 173.00 g/mol [1][2] |
| Melting Point | Data not available | 101-103 °C[3][4] |
| Boiling Point | Data not available | 271.9±35.0 °C (Predicted)[3] |
| Appearance | Data not available | White to light yellow powder/crystal[3][4][5] |
| IR Spectra | Data not available | Available[1] |
| Raman Spectra | Data not available | Available[1] |
| NMR Spectra | Data not available | Data not available in searched literature |
Synthesis and Experimental Protocols
General Synthesis of Dichloropicolinonitriles
A common route to picolinonitriles involves the cyanation of the corresponding pyridine N-oxide. The following workflow illustrates this general approach.
Caption: General synthesis of dichloropicolinonitriles.
Experimental Protocol: Synthesis of 3,5-Dichloropicolinonitrile
A reported synthesis of 3,5-Dichloropicolinonitrile involves the reaction of 3,5-dichloropyridine-1-oxide with a cyanating agent.
Materials:
-
3,5-dichloropyridine-1-oxide
-
Trimethylsilyl cyanide (TMSCN)
-
Dimethylcarbamoyl chloride
-
Dichloromethane (DCM)
-
Sodium bicarbonate (aq. solution)
-
Anhydrous sodium sulfate
-
Methanol
Procedure:
-
To a solution of 3,5-dichloropyridine-1-oxide in dichloromethane, sequentially add trimethylsilyl cyanide and dimethylcarbamoyl chloride.
-
Stir the reaction mixture at room temperature for an extended period (e.g., 48 hours).
-
Upon completion, quench the reaction with an aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, followed by recrystallization from methanol to yield pure 3,5-dichloropicolinonitrile.
Comparative Reactivity: A Theoretical Perspective
The positioning of the two chlorine atoms on the pyridine ring is expected to significantly influence the chemical reactivity of the two isomers, particularly in reactions such as nucleophilic aromatic substitution (SNAr).
Caption: Predicted reactivity based on chlorine positions.
Electronic Effects: The pyridine nitrogen is strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at the ortho (C2, C6) and para (C4) positions.
-
This compound: This isomer has a chlorine atom at the C6 position, which is ortho to the ring nitrogen. This position is electronically activated towards nucleophilic attack. The chlorine at the C5 position is meta to the nitrogen and is therefore less activated. The nitrile group at C2 further enhances the electron deficiency of the ring.
-
3,5-Dichloropicolinonitrile: Both chlorine atoms are at positions meta to the ring nitrogen (C3 and C5). These positions are less electronically activated for nucleophilic aromatic substitution compared to the ortho and para positions.
Steric Hindrance: The spatial arrangement of the substituents can also influence reactivity.
-
This compound: The chlorine atom at C6 is adjacent to the nitrogen atom. While electronically activated, this position might experience some steric hindrance from the neighboring nitrogen and the substituent at C5, depending on the nature of the incoming nucleophile.
-
3,5-Dichloropicolinonitrile: The chlorine atoms at C3 and C5 are less sterically hindered compared to the C6 position in the other isomer. However, the nitrile group at C2 could sterically influence reactions at the C3 position.
Based on these electronic and steric considerations, it can be predicted that the chlorine atom at the C6 position of This compound would be more susceptible to nucleophilic displacement compared to the chlorine atoms in 3,5-dichloropicolinonitrile .
Biological Activity
While no direct comparative biological studies between the two isomers were found, the dichloropyridine scaffold is a known pharmacophore present in various biologically active molecules. The different electronic and steric profiles of 5,6-dichloro- and 3,5-dichloropicolinonitrile suggest that they would likely exhibit distinct biological activities and toxicological profiles. The varied substitution patterns would lead to different binding interactions with biological targets. Further experimental investigation is required to elucidate the specific biological effects of each isomer.
Conclusion
In the absence of direct comparative experimental data, a theoretical analysis suggests that This compound and 3,5-dichloropicolinonitrile possess distinct reactivity profiles. The C6-chloro substituent in this compound is predicted to be more reactive towards nucleophiles due to electronic activation by the adjacent ring nitrogen. For researchers in drug development, this difference in reactivity is a key consideration for the design of synthetic routes and the exploration of structure-activity relationships. The more comprehensive physicochemical data available for 3,5-dichloropicolinonitrile may make it a more readily characterizable starting material. Ultimately, the choice between these two isomers will depend on the specific synthetic strategy and the desired biological target. Further empirical studies are necessary to validate these theoretical predictions and to fully explore the potential of both isomers in medicinal chemistry and materials science.
References
- 1. 3,5-Dichloro-2-cyanopyridine | C6H2Cl2N2 | CID 2769699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-Dichloro-2-cyanopyridine | 85331-33-5 | FD06012 [biosynth.com]
- 3. 3,5-Dichloro-2-cyanopyridine | 85331-33-5 [chemicalbook.com]
- 4. 3,5-Dichloro-2-cyanopyridine Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. 3,5-Dichloro-2-cyanopyridine | 85331-33-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Unveiling the Constraints of 5,6-Dichloropicolinonitrile in the Realm of Organic Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of complex synthetic campaigns. 5,6-Dichloropicolinonitrile, a halogenated pyridine derivative, presents itself as a versatile intermediate. However, a thorough analysis of its reactivity and a comparison with viable alternatives reveal specific limitations that can impact its application in organic synthesis.
This guide provides an objective comparison of this compound with other reagents, supported by available data, to aid chemists in making informed decisions for their synthetic strategies.
Reactivity Profile and Inherent Limitations
This compound possesses two chlorine substituents on the pyridine ring, which, along with the electron-withdrawing nitrile group, activates the molecule for nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms at the 5- and 6-positions are susceptible to displacement by various nucleophiles. However, the regioselectivity and overall efficiency of these reactions can be significant hurdles.
One of the primary limitations of this compound lies in the often-observed lack of regioselectivity in nucleophilic substitution reactions. The electronic influence of the nitrile group and the ring nitrogen does not always create a sufficiently large reactivity difference between the C5 and C6 positions. This can lead to mixtures of mono-substituted isomers, complicating purification and reducing the overall yield of the desired product.
Furthermore, the reactivity of the chlorine atoms in this compound is generally lower compared to other activated aryl chlorides. This necessitates the use of harsher reaction conditions, such as high temperatures and strong bases, which can be detrimental to sensitive functional groups within the substrate and lead to undesired side reactions.
Comparison with Alternative Reagents
To overcome the limitations of this compound, several alternative reagents can be considered for the introduction of a cyanopyridyl moiety or for analogous transformations.
| Reagent | Advantages | Disadvantages |
| This compound | Commercially available. | Potential for low regioselectivity in SNAr. Requires harsh reaction conditions. |
| Other Dichloropicolinonitrile Isomers (e.g., 3,5- or 3,6-) | May offer different reactivity and regioselectivity profiles. | Availability and cost may vary. |
| Monochloropicolonitriles | Offer predictable regioselectivity. | Less functionality for subsequent modifications. |
| Pyridylphosphonium Salts | Can be effective alternatives to cyanopyridines in radical-radical coupling reactions. | Requires a multi-step synthesis for the phosphonium salt. |
Experimental Data and Protocols
While specific comparative studies on this compound are not extensively documented in publicly available literature, its behavior can be inferred from general principles of chloropyridine reactivity. For instance, in palladium-catalyzed cross-coupling reactions such as the Suzuki or Buchwald-Hartwig amination, the reactivity of the C-Cl bonds in this compound is expected to be lower than that of the corresponding C-Br or C-I bonds, often requiring more active catalysts and higher temperatures.
General Experimental Protocol for Nucleophilic Aromatic Substitution:
A solution of this compound (1 equivalent) and the desired nucleophile (1-1.2 equivalents) in a suitable high-boiling solvent (e.g., DMSO, NMP, or DMF) is treated with a base (e.g., K2CO3, NaH, or an organic base) and heated to an elevated temperature (typically 80-150 °C). The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent. Purification is often achieved by column chromatography to separate isomeric products and unreacted starting materials.
Logical Workflow for Reagent Selection
The decision-making process for utilizing this compound or an alternative should be guided by the specific synthetic goal. The following diagram illustrates a logical workflow for this selection process.
Caption: A decision-making workflow for selecting this compound.
Conclusion
This compound can be a useful building block in organic synthesis, particularly for the construction of substituted picolinonitrile derivatives. However, researchers must be aware of its inherent limitations, namely the potential for poor regioselectivity in nucleophilic substitution reactions and the frequent requirement for harsh reaction conditions. For synthetic targets where high regioselectivity is crucial or where the substrate is sensitive to high temperatures and strong bases, the exploration of alternative reagents is strongly recommended. Careful consideration of the factors outlined in this guide will enable chemists to devise more efficient and successful synthetic routes.
Safety Operating Guide
Safe Disposal of 5,6-Dichloropicolinonitrile: A Comprehensive Guide for Laboratory Professionals
Core Safety and Handling Protocols
Before beginning any disposal procedures, it is essential to handle 5,6-Dichloropicolinonitrile with appropriate care. The following table summarizes key handling and storage information.
| Parameter | Specification |
| Primary Hazards | Assumed hazardous as a chlorinated organic compound. May be harmful if swallowed, in contact with skin, or inhaled. Causes skin and eye irritation.[1][2][3] |
| Personal Protective Equipment (PPE) | Lab coat, safety goggles or glasses, and chemical-resistant gloves.[1][4] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][5] Store locked up.[1][2] |
| Incompatible Materials | Strong oxidizing agents.[6] |
Step-by-Step Disposal Procedure
This compound should be treated as hazardous chemical waste. Due to its chlorinated nature, it is not suitable for disposal down the sink or in regular trash.
1. Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling the compound and its waste.[4]
2. Waste Segregation: At the point of generation, segregate all waste contaminated with this compound. This includes:
-
Unused or expired solid compound.[4]
-
Solutions containing the compound.[4]
-
Contaminated consumables such as pipette tips, tubes, and gloves.[4]
3. Containerization:
-
Solid Waste: Place contaminated solid waste (e.g., weighing paper, gloves, pipette tips) in a designated, leak-proof, and clearly labeled hazardous waste container for solid halogenated organic waste.[4]
-
Liquid Waste: Collect unused solutions or solvent rinsates in a separate, sealed, and shatter-proof container designated for liquid halogenated organic waste.[4] Do not mix with non-halogenated solvent waste.[4]
4. Labeling: Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," the approximate quantity, and the date of accumulation.[4][7]
5. Storage: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[4] Ensure it is stored away from incompatible chemicals.[4][5]
6. Final Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department.[4] Follow their specific procedures for waste pickup and documentation.[4]
Experimental Protocol: Decontamination of Working Surfaces and Glassware
In the absence of specific degradation protocols, a general procedure for the decontamination of non-disposable items that have come into contact with this compound is as follows:
-
Initial Rinse: In a fume hood, rinse the glassware or surface with a suitable solvent (e.g., acetone or ethanol) to remove the bulk of the chemical residue.
-
Collect Rinsate: Collect this rinsate in a designated, properly labeled hazardous waste container for halogenated organic compounds.[4]
-
Detergent Wash: Wash the glassware or surface thoroughly with a laboratory-grade detergent and warm water.[4]
-
Multiple Rinses: Rinse the item multiple times with tap water, followed by a final rinse with deionized water to remove any detergent residue.[4]
-
Drying: Allow the glassware or surface to air dry completely or dry in an oven as appropriate.[4]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Operational Guide for 5,6-Dichloropicolinonitrile
Immediate Safety Information
5,6-Dichloropicolinonitrile is presumed to be hazardous based on its chemical structure. Similar compounds are toxic if swallowed, in contact with skin, or if inhaled, and can cause serious skin and eye irritation.[1][2] Immediate and strict adherence to safety protocols is mandatory.
Emergency First Aid:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[2][3]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[2][3]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately. Rinse mouth with water.[1][2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling this compound to prevent exposure. The following table summarizes the required PPE.
| Protection Type | Specific Requirements | Rationale |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile, Neoprene).[4] Always wear unlined, elbow-length gloves.[4] | To prevent skin contact, as the substance is likely toxic and irritating upon contact.[1][2] |
| Eye & Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a splash hazard.[5] | To protect against splashes and dust that can cause serious eye irritation.[1][2] |
| Body Protection | A flame-resistant lab coat, fully buttoned.[5] Chemical-resistant suit or coveralls to protect against splashes.[6][7] | To protect the skin from accidental contact and contamination. |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation.[1] If ventilation is inadequate or for spill cleanup, a NIOSH-approved air-purifying respirator with appropriate cartridges is necessary.[4][6] | To prevent inhalation of dust or vapors, which are presumed to be toxic.[1][2] |
| Foot Protection | Closed-toe, closed-heel shoes made of a chemically resistant material.[8] | To protect feet from spills and falling objects. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure a safety shower and eyewash station are readily accessible and have been recently tested.[3]
Safe Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Designate a specific area within the fume hood for the procedure.
-
Weighing: If weighing the solid compound, do so on a tared weighing paper or in a container within the fume hood to contain any dust.
-
Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and forearms with soap and water.[1] Decontaminate all surfaces and equipment.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Store locked up and away from incompatible materials such as strong oxidizing agents.[1][2]
-
The container should be clearly labeled with the full chemical name and hazard warnings.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Place all contaminated solid materials (e.g., gloves, pipette tips, weighing paper) into a designated, leak-proof, and clearly labeled hazardous waste container for solid halogenated organic waste.[9]
-
Liquid Waste: Collect all solutions containing the compound and any solvent rinses into a separate, sealed, and shatter-proof container designated for liquid halogenated organic waste.[9] Do not mix with non-halogenated waste.[9]
-
Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), the approximate concentration and quantity, and the date of accumulation.[9][10]
Final Disposal:
-
Store sealed waste containers in a designated satellite accumulation area within the laboratory.
-
Arrange for the disposal of the hazardous waste through your institution's EHS department.[9] Follow all institutional and regulatory procedures for waste pickup and documentation.
Experimental Protocol: Spill Decontamination
In the event of a spill, follow these steps:
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Assess: From a safe distance, assess the extent of the spill. If the spill is large or you are not trained to handle it, contact your institution's EHS or emergency response team.
-
Control: If the spill is small and you are trained to handle it, prevent its spread by using a chemical spill kit with appropriate absorbent materials.
-
PPE: Don the appropriate PPE, including respiratory protection, before re-entering the area.
-
Neutralize/Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent).
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate:
-
Initial Rinse: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol) to dissolve any remaining residue. Collect the cloth and rinseate in the hazardous waste container.[9]
-
Detergent Wash: Wash the area thoroughly with a laboratory-grade detergent and water.[9]
-
-
Dispose: Seal and label the hazardous waste container and arrange for its disposal through your EHS department.
-
Report: Report the incident to your supervisor and EHS department according to your institution's policies.
Chemical Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 9. benchchem.com [benchchem.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
